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  • Product: 6-Oxaspiro[3.5]non-7-en-9-one
  • CAS: 2172033-27-9

Core Science & Biosynthesis

Foundational

6-Oxaspiro[3.5]non-7-en-9-one chemical properties

Content Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary: The Spiro-Pyranone Scaffold 6-Oxaspiro[3.5]non-7-en-9-one...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Spiro-Pyranone Scaffold

6-Oxaspiro[3.5]non-7-en-9-one represents a high-value structural motif in modern drug discovery, merging the conformational rigidity of a spirocycle with the versatile reactivity of a dihydropyranone.[1] As the pharmaceutical industry shifts away from flat, aromatic-heavy libraries towards sp3-rich architectures (Fsp³), this scaffold offers a strategic balance: it provides a distinct vector for substituent exit, improves solubility compared to carbocyclic analogs, and functions as a latent electrophile for covalent targeting.

This guide details the physicochemical profile, robust synthetic pathways, and reactivity patterns of the 6-oxaspiro[3.5]non-7-en-9-one core, positioning it as a bioisostere for traditional cyclohexenones and a platform for fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule consists of a cyclobutane ring spiro-fused to a 2,3-dihydro-4H-pyran-4-one system.[1] The "6-oxa" designation indicates the oxygen atom is adjacent to the spiro-carbon within the six-membered ring, creating a cyclic vinylogous ester (or enone ether) environment.[1]

PropertyValue (Predicted/Experimental)Significance
IUPAC Name 6-oxaspiro[3.5]non-7-en-9-oneOfficial nomenclature
Common Descriptor Spiro[cyclobutane-dihydropyranone]Structural class
Molecular Formula C₈H₁₀O₂Fragment-like MW
Molecular Weight 138.16 g/mol Ideal for Fragment-Based Drug Design (FBDD)
ClogP ~0.5 - 0.9High aqueous solubility potential
TPSA ~26 ŲExcellent membrane permeability
H-Bond Acceptors 2 (Ketone O, Ether O)Interaction points for H-bonding
Stereochemistry Achiral (Plane of symmetry)Simplified synthesis (no chiral resolution needed)
Electronic Distribution

The C9 ketone is conjugated with the C7-C8 double bond , creating an enone system.[1] However, the O6 oxygen donates electron density into the enone system via resonance (vinylogous ester character), making the C9 carbonyl less electrophilic than a standard cyclohexenone but the C7 position susceptible to nucleophilic attack (Michael addition).

Synthetic Methodologies

The most robust and authoritative route to 6-oxaspiro[3.5]non-7-en-9-one utilizes the Hetero-Diels-Alder (HDA) reaction between cyclobutanone and an activated diene (Danishefsky’s Diene).[1] This method is preferred for its scalability, mild conditions, and high atom economy.

Protocol A: Lewis Acid-Catalyzed Hetero-Diels-Alder

Mechanism: Cyclobutanone acts as the heterodienophile.[1] The Lewis acid activates the carbonyl, facilitating attack by the electron-rich diene.

Reagents:
  • Substrate: Cyclobutanone (1.0 equiv)

  • Diene: Danishefsky’s Diene (trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.2 equiv)[1]

  • Catalyst: Zinc Chloride (ZnCl₂) or BF₃[1]·OEt₂ (0.1–0.5 equiv)[1]

  • Solvent: Anhydrous THF or DCM

  • Workup: Dilute HCl (for hydrolysis of the silyl enol ether intermediate)

Step-by-Step Workflow:
  • Activation: Flame-dry a reaction flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).[1]

  • Catalyst Addition: Add ZnCl₂ (0.2 equiv) and cool the solution to 0°C.

  • Substrate Addition: Add cyclobutanone (1.0 equiv) dropwise.[1] Stir for 15 minutes to allow complexation.

  • Cycloaddition: Add Danishefsky’s Diene (1.2 equiv) slowly via syringe. Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitoring: TLC should show consumption of cyclobutanone.[1]

  • Hydrolysis (Critical): The intermediate is a silyl enol ether. Add 1N HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the methoxy and trimethylsilyloxy groups and eliminate methanol, yielding the enone.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway

Synthesis Cyclobutanone Cyclobutanone (Substrate) Complex ZnCl2-Coordination (Activation) Cyclobutanone->Complex ZnCl2, THF, 0°C Diene Danishefsky's Diene (Reagent) Diene->Complex Intermediate Spiro-Silyl Enol Ether (Intermediate) Complex->Intermediate Hetero-Diels-Alder RT, 12h Acid HCl Hydrolysis (Elimination) Intermediate->Acid Product 6-Oxaspiro[3.5]non-7-en-9-one (Target) Acid->Product - MeOH, -TMSOH

Caption: Lewis-acid catalyzed synthesis via Hetero-Diels-Alder reaction followed by acidic hydrolysis.[1]

Reactivity & Applications in Drug Design[6]

The "Soft" Electrophile (Michael Acceptor)

The C7=C8 double bond is electron-deficient. However, the presence of the oxygen at position 6 creates a "push-pull" system (vinylogous ester).

  • Reactivity: Less reactive than simple cyclohexenone, but still capable of undergoing conjugate addition with soft nucleophiles (e.g., thiols, cuprates).

  • Application: This tunable reactivity makes it an excellent "warhead" for Targeted Covalent Inhibitors (TCIs) .[1] It can covalently modify a specific cysteine residue in a protein pocket without reacting indiscriminately with glutathione in the cytosol.

Spiro-Conformational Restriction

The cyclobutane ring locks the orientation of the pyranone ring.[1]

  • Vector Control: Unlike a gem-dimethyl group, the spiro-cyclobutane defines a precise exit vector for substituents, allowing exploration of unique chemical space in the enzyme active site.[1]

  • Metabolic Stability: The spiro-linkage blocks metabolic oxidation at the alpha-position relative to the ether oxygen, a common soft spot in linear ethers.[1]

Functionalization Logic

Researchers can elaborate this core using the following transformations:

  • 1,2-Addition: Hard nucleophiles (Grignards, Hydrides) attack the C9 ketone to yield allylic alcohols (Luche reduction conditions recommended to prevent 1,4-attack).[1]

  • 1,4-Addition: Organocuprates or thiols attack C7.[1]

  • Baylis-Hillman Reaction: Functionalization at the alpha-position (C8) using aldehydes and DABCO.[1]

Visualization: Reactivity Map

Reactivity Core 6-Oxaspiro[3.5]non-7-en-9-one Michael Conjugate Addition (1,4) (Thiols, Cuprates) Core->Michael Soft Nu- Carbonyl Carbonyl Addition (1,2) (Grignards, NaBH4/CeCl3) Core->Carbonyl Hard Nu- Alpha Alpha-Functionalization (Baylis-Hillman) Core->Alpha DABCO, R-CHO Covalent Covalent Protein Adducts (TCI Warhead) Michael->Covalent Alcohol Spiro-Allylic Alcohols (Intermediates) Carbonyl->Alcohol Diversified C8-Substituted Analogs (Library Expansion) Alpha->Diversified

Caption: Divergent reactivity profile allowing for covalent inhibition or library diversification.[1]

Safety & Handling

  • Skin Sensitization: As a Michael acceptor, this compound interacts with skin proteins. Strict PPE (gloves, lab coat) is mandatory. Handle in a fume hood.

  • Stability: The molecule is generally stable at room temperature but should be stored at -20°C under inert atmosphere to prevent slow polymerization or oxidation of the enone.[1]

  • Solubility: Soluble in DCM, THF, DMSO, and Methanol. Sparingly soluble in water.[1]

References

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1] Journal of the American Chemical Society, 96(25), 7807–7808. [1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[2][3][4][5][6][7] Expert Opinion on Drug Discovery, 11(9), 831–840.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [1]

Sources

Exploratory

Technical Deep Dive: 6-Oxaspiro[3.5]non-7-en-9-one

This guide details the molecular structure, synthesis, and application profile of 6-Oxaspiro[3.5]non-7-en-9-one , a specialized spirocyclic enone scaffold used in medicinal chemistry. [1] Part 1: Structural Architecture...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, synthesis, and application profile of 6-Oxaspiro[3.5]non-7-en-9-one , a specialized spirocyclic enone scaffold used in medicinal chemistry.

[1]

Part 1: Structural Architecture & Significance

Molecular Definition

6-Oxaspiro[3.5]non-7-en-9-one (Formula: C


H

O

) is a bicyclic heterocycle characterized by a spiro-junction between a four-membered cyclobutane ring and a six-membered dihydro-pyranone ring.[1][2][3][4][5][6] Unlike simple spiro-ethers, this molecule integrates an

-unsaturated ketone (enone) functionality within the oxygen-containing ring, creating a highly specific electrophilic warhead.
  • IUPAC Core: The skeleton is a spiro[3.5]nonane.[6][7][8][9][10]

  • Heteroatom Placement: The "6-oxa" designation indicates the oxygen atom is located at position 6, separated from the spiro center (C4) by a single methylene group (C5).

  • Functional Groups: A double bond at C7-C8 and a ketone at C9 complete the conjugated system.

Structural Mapping

The connectivity is critical for synthetic planning. The ring atoms are numbered starting from the smaller ring (standard IUPAC spiro rules), proceeding through the spiro junction to the larger ring.

Connectivity Path: Cyclobutane (1-2-3)


Spiro (4)

Methylene (5)

Oxygen (6)

Alkene (7=8)

Ketone (9)

Spiro (4)

This topology classifies the molecule as a spiro-fused 2,3-dihydro-4H-pyran-4-one , specifically substituted at the 3-position of the pyranone ring.

MolecularStructure C1 C1 (CycBu) C2 C2 (CycBu) C1->C2 C3 C3 (CycBu) C2->C3 C4 C4 (Spiro) C3->C4 C4->C1 C5 C5 (CH2) C4->C5 O6 O6 (Ether) C5->O6 C7 C7 (=CH) O6->C7 C8 C8 (CH=) C7->C8 Double Bond C9 C9 (C=O) C8->C9 C9->C4

Figure 1: Connectivity map of 6-Oxaspiro[3.5]non-7-en-9-one. Note the spiro-fusion at C4 and the conjugated enone system (C7=C8-C9).

Medicinal Significance

This scaffold is valued in drug discovery for two primary reasons:

  • Fsp3 & Conformational Restriction: The spiro-cyclobutane moiety increases the fraction of sp3-hybridized carbons (Fsp3) and locks the pharmacophore in a rigid conformation, improving metabolic stability and selectivity compared to flat aromatic analogues.

  • Covalent Inhibition: The enone system serves as a Michael acceptor. The specific geometry of the spiro-ring tunes the reactivity of the

    
    -carbon (C7), making it suitable for targeted covalent modification of cysteine residues in protein binding pockets (e.g., in kinase inhibitors).
    

Part 2: Synthesis Protocol (High-Fidelity)

Strategic Analysis

Direct condensation methods (e.g., hetero-Diels-Alder) often yield isomers where the oxygen is attached directly to the spiro center. To achieve the 6-oxa isomer (where O is separated from the spiro center by a methylene), a Ring-Closing Metathesis (RCM) strategy is the most robust and self-validating approach. This route ensures correct atom placement by assembling the linear precursor first.

Experimental Workflow

Target: Synthesis of 6-Oxaspiro[3.5]non-7-en-9-one via RCM.

Step 1: Precursor Assembly (Geminal Functionalization)

The synthesis begins with cyclobutanecarboxylic acid . The goal is to install a hydroxymethyl group and a vinyl ketone moiety at the same carbon (the future spiro center).

  • Reagents: Cyclobutanecarboxylic acid, Lithium Diisopropylamide (LDA), Formaldehyde, Vinylmagnesium bromide.

  • Mechanism:

    • Double deprotonation of the acid to form the dianion.

    • Aldol-like addition to formaldehyde yields the 1-hydroxymethyl derivative.

    • Weinreb amide formation followed by Grignard addition (VinylMgBr) installs the vinyl ketone.

  • Intermediate A: 1-(Hydroxymethyl)-1-vinylcarbonyl-cyclobutane.

Step 2: Etherification
  • Reagents: Ethyl vinyl ether, Mercury(II) acetate (catalyst) OR Allyl bromide/Base (followed by isomerization).

  • Protocol: The primary alcohol is converted to a vinyl ether. A robust modern method involves iridium-catalyzed vinylation to ensure chemoselectivity over the enone.

  • Intermediate B: 1-(Vinyloxymethyl)-1-acryloyl-cyclobutane.

Step 3: Ring-Closing Metathesis (The Key Step)

This step cyclizes the linear diene into the 6-membered enone ring.

  • Catalyst: Grubbs II (Second Generation) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), dilute conditions (0.01 M) to favor intramolecular cyclization over polymerization.

  • Temperature: Reflux (40°C).

  • Validation: Evolution of ethylene gas and disappearance of terminal alkene signals in NMR.

Reaction Scheme: Vinyl-O-CH2-C(spiro)-C(=O)-Vinyl


Spiro-CH2-O-CH=CH-C(=O)-Spiro

SynthesisPath Start Cyclobutanecarboxylic Acid Step1 1. LDA, CH2O 2. Weinreb Amide 3. VinylMgBr Start->Step1 Inter1 Intermediate A: 1-(Hydroxymethyl)-1-acryloyl-cyclobutane Step1->Inter1 Step2 Vinylation (Ir-cat or Ethyl Vinyl Ether) Inter1->Step2 Inter2 Intermediate B: 1-(Vinyloxymethyl)-1-acryloyl-cyclobutane Step2->Inter2 Step3 Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Inter2->Step3 Cyclization Product TARGET: 6-Oxaspiro[3.5]non-7-en-9-one Step3->Product - Ethylene

Figure 2: Retrosynthetic logic and forward synthesis via Ring-Closing Metathesis (RCM).

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral profile.

Spectroscopic Fingerprint
TechniqueExpected Signal / FeatureStructural Assignment
1H NMR

6.95 (d, 1H) &

5.40 (d, 1H)
Enone Olefins: Characteristic doublet for

and

protons of the pyranone ring (C7, C8).
1H NMR

4.20 (s, 2H)
Methylene Spacer: Isolated singlet for the CH

at C5 (between spiro center and oxygen).
1H NMR

1.80 - 2.40 (m, 6H)
Cyclobutane: Multiplets corresponding to the spiro-cyclobutane protons.
13C NMR

~195 ppm
Ketone: Carbonyl carbon (C9).
13C NMR

~160 ppm (C7) & ~105 ppm (C8)
Enone: Polarized alkene carbons. C7 is deshielded due to oxygen attachment.
IR 1680 cm

C=O Stretch: Conjugated ketone.[11]
Quality Control Checkpoints
  • RCM Efficiency: If the reaction stalls, add Ti(OiPr)

    
      as a scavenger to prevent the oxygen atom from chelating the Ruthenium catalyst.
    
  • Purification: The product is a Michael acceptor. Avoid nucleophilic bases during chromatography; use neutral alumina or silica with non-nucleophilic eluents (EtOAc/Hexane).

References

  • PubChem. 6-oxaspiro[3.5]nonan-9-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140. (Standard protocol for RCM of enones).

Sources

Foundational

Technical Guide: NMR Structural Elucidation of 6-Oxaspiro[3.5]non-7-en-9-one

This guide provides an in-depth technical analysis of the NMR spectroscopic characteristics of 6-Oxaspiro[3.5]non-7-en-9-one . This scaffold represents a strategic intersection of spirocyclic rigidity and Michael-accepto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectroscopic characteristics of 6-Oxaspiro[3.5]non-7-en-9-one . This scaffold represents a strategic intersection of spirocyclic rigidity and Michael-acceptor reactivity, making it a high-value motif in modern covalent drug discovery and fragment-based lead generation.

Executive Summary & Structural Logic

The molecule 6-Oxaspiro[3.5]non-7-en-9-one is a bicyclic system comprising a cyclobutane ring spiro-fused to a dihydro-4H-pyran-4-one moiety.

  • Spiro Scaffold: The spiro[3.5]nonane skeleton provides a high

    
     fraction, enhancing solubility and metabolic stability compared to flat aromatic analogs.
    
  • Pharmacophore: The enone functionality (C7=C8-C9=O) embedded within the oxa-cycle acts as a constrained Michael acceptor, potentially targeting cysteine residues in biological assays.

Structural Numbering & Connectivity

To interpret the NMR data correctly, we must define the IUPAC numbering used in this guide:

  • Small Ring (Cyclobutane): Carbons 1, 2, 3, and the spiro-carbon 5.

  • Large Ring (Dihydropyranone):

    • 5: Spiro quaternary carbon.

    • 6: Oxygen atom (Ether linkage).[1]

    • 7: Methine (

      
      , 
      
      
      
      -position to ketone).
    • 8: Methine (

      
      , 
      
      
      
      -position to ketone).
    • 9: Carbonyl (

      
      ).
      
    • 10: Methylene (

      
      , 
      
      
      
      -position to ketone).

1H NMR Spectroscopy Analysis

The proton NMR spectrum of this molecule is distinct due to the electronic push-pull of the vinylogous ester system (O-C=C-C=O).

Predicted Chemical Shifts & Multiplicity

Solvent Reference:


 (7.26 ppm)
Proton PositionTypeChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Mechanistic Explanation
H-7 Vinyl CH7.35 - 7.45 Doublet (d)

Deshielded: Located

to the carbonyl and directly attached to the electronegative oxygen (Vinylogous ester effect).
H-8 Vinyl CH5.35 - 5.45 Doublet (d)

Shielded: Located

to the carbonyl; resonance contribution places electron density here.
H-10 Ring

2.60 - 2.75 Singlet (s)-Isolated methylene between the spiro center and the carbonyl. May appear as an AB quartet if the ring puckering breaks symmetry.
H-1, H-3 Cyclobutane2.10 - 2.30 Multiplet (m)ComplexProtons adjacent to the spiro center. Diastereotopic due to the fixed ring conformation.
H-2 Cyclobutane1.70 - 1.90 Multiplet (m)ComplexDistal cyclobutane protons; typically the most shielded in the molecule.
Key Diagnostic Signals (The "Fingerprint")
  • The "Vinylogous" Doublet (H-7): The signal at ~7.4 ppm is characteristic of 2,3-dihydro-4H-pyran-4-ones. It is significantly downfield compared to a standard cyclohexenone (

    
     6.8-7.0) due to the direct oxygen attachment.
    
  • The Isolated Singlet (H-10): The presence of a sharp singlet (or tight AB system) around 2.7 ppm integrates to 2H and confirms the presence of the isolated

    
     group between the quaternary spiro center and the ketone.
    

13C NMR Spectroscopy Analysis

The carbon spectrum confirms the oxidation state and the spiro-connectivity.

Solvent Reference:


 (77.16 ppm)
Carbon PositionTypeShift (

, ppm)
Signal NatureInterpretation
C-9 Ketone190.0 - 194.0 QuaternaryConjugated ketone. Lower shift than saturated ketones (205+ ppm) due to conjugation.
C-7 Vinyl CH160.0 - 163.0 CHExtreme deshielding due to Oxygen attachment (Enol ether character).
C-8 Vinyl CH106.0 - 108.0 CHShielded

-carbon.
C-10 Ring

48.0 - 52.0


-methylene to ketone; deshielded by carbonyl.
C-5 Spiro

38.0 - 42.0 QuaternaryThe pivotal spiro center. Only visible in broad-band decoupled spectra.
C-1, C-3 Cyclobutane28.0 - 32.0

Strained ring carbons adjacent to quaternary center.
C-2 Cyclobutane13.0 - 16.0

Distal cyclobutane carbon; highly shielded.

Advanced Elucidation Workflow (2D NMR)

To validate the structure in a drug discovery campaign, the following correlations must be established using HMBC (Heteronuclear Multiple Bond Correlation).

HMBC Connectivity Logic
  • H-7 (Vinyl) should show a strong 3-bond correlation to the Spiro Carbon (C-5) . This proves the Oxygen is attached to the ring system adjacent to the spiro center.

  • H-10 (Methylene) should correlate to both C-9 (Ketone) and C-5 (Spiro) , closing the loop of the six-membered ring.

  • Cyclobutane Protons will show correlations only to C-5, C-10, and C-6(O) (weak/long range), confirming the spiro fusion.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for confirming the scaffold identity using spectroscopic data.

NMR_Workflow Sample Crude Reaction Mixture (Spiro-Enone Synthesis) H1_NMR 1H NMR Screening Target: ~7.4 ppm (d) & ~5.4 ppm (d) Sample->H1_NMR Dissolve in CDCl3 Structure_Hypothesis Hypothesis: 6-Oxaspiro[3.5]non-7-en-9-one H1_NMR->Structure_Hypothesis Signals Detected C13_Check 13C NMR / DEPT-135 Confirm C=O (~192) & C-O-C=C (~162) Structure_Hypothesis->C13_Check Verify Carbon Count HMBC_Validation HMBC Experiment Key: H7 -> C5 (Spiro) Correlation C13_Check->HMBC_Validation Verify Connectivity Final_Conf Structure Confirmed Ready for Biological Assay HMBC_Validation->Final_Conf Correlations Match

Caption: Step-by-step spectroscopic validation workflow for the spiro-enone scaffold.

Synthesis & Experimental Context

Understanding the synthesis aids in identifying impurities (e.g., unreacted starting materials).

Common Synthetic Route: This molecule is typically accessed via a Hetero-Diels-Alder (HDA) reaction or a Danishefsky-type diene cyclization onto a cyclobutanone derivative.

  • Starting Material: Cyclobutanone.

  • Reagent: Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) + Lewis Acid (

    
     or 
    
    
    
    ).
  • Mechanism: The Lewis acid activates the cyclobutanone; the diene attacks, followed by acid hydrolysis to yield the dihydropyranone.

Impurity Profile in NMR:

  • Cyclobutanone (SM): Look for multiplets at

    
     3.0 ppm (alpha to ketone in 4-membered ring).
    
  • Open Chain Aldol Products: Broad singlets (OH) or aldehyde peaks (

    
     9.5-10.0 ppm).
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction of enones and vinyl ethers).

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society. (Foundational chemistry for constructing dihydropyranones).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of spiro[3.x]alkane synthesis and properties).

  • Reich, H. J. (2024).[2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Online database for NMR shifts of heterocycles).

Sources

Exploratory

The Oxaspirocyclic Core: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold In the vast and intricate world of organic chemistry, certain structural motifs repeatedly emerge as cornerstones of biologically active molecules. The oxaspirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the vast and intricate world of organic chemistry, certain structural motifs repeatedly emerge as cornerstones of biologically active molecules. The oxaspirocyclic core, a unique three-dimensional architecture where two rings share a single carbon atom with at least one of these rings containing an oxygen atom, stands as a testament to nature's ingenuity and a fertile ground for synthetic innovation. These compounds are not merely chemical curiosities; their presence in a wide array of natural products has long hinted at their profound physiological significance.[1] From potent toxins to promising therapeutic agents, the oxaspiro scaffold has captivated the attention of chemists and pharmacologists alike. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of oxaspiro compounds, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the foundational discoveries in natural products, trace the chronological development of synthetic strategies, and examine the intricate biological mechanisms that underpin their activity.

Part 1: A Historical Perspective - From Natural Observation to Synthetic Ambition

The journey of oxaspiro compounds begins not in the laboratory, but in the complex chemical arsenals of the natural world. Early chemists, in their quest to understand the medicinal and toxic properties of plants and marine organisms, unknowingly encountered these intricate structures.

Early Encounters with Oxaspiro-Containing Natural Products

The history of natural product chemistry is rich with milestones that laid the groundwork for the discovery of complex molecules. While the term "oxaspiro" was not in the lexicon of early chemists, the isolation of compounds with these structural features dates back to the foundational period of organic chemistry.[2][3][4]

  • Ancient Times to the 19th Century: The use of plant extracts for medicinal purposes is as old as civilization itself.[2] Records from ancient Egypt and China document the use of botanicals that we now know contain complex glycosides and alkaloids.[2] The 19th century saw the isolation of pure bioactive compounds, such as morphine in 1805, which marked a turning point in understanding the chemical basis of biological activity.[5] These early endeavors, while not directly focused on oxaspiro structures, developed the extraction and purification techniques that would be crucial for their eventual discovery.

  • Early 20th Century - The Rise of Structural Elucidation: The early 20th century witnessed a revolution in chemical analysis, allowing for the determination of the structures of complex natural products. Nobel Prize-winning work on terpenes, steroids, and alkaloids by chemists like Otto Wallach, Heinrich Otto Wieland, and Robert Robinson, respectively, provided the intellectual framework for understanding intricate cyclic systems.[3][4] It was during this period that the first structures containing spirocyclic systems were likely elucidated, though not yet recognized as a distinct class with broad significance.

Seminal Discoveries of Oxaspiro-Containing Natural Products

The true appreciation for the oxaspiro core began with the isolation and characterization of specific, biologically potent natural products. These discoveries not only unveiled novel chemical structures but also presented formidable challenges for total synthesis, driving innovation in the field.

  • Ranunculin and the Formation of Protoanemonin: The Ranunculaceae family of plants, commonly known as buttercups, has long been recognized for its toxicity. The active principle, ranunculin, is a glucoside that upon enzymatic hydrolysis, triggered by tissue damage, releases the highly reactive oxaspiro compound, protoanemonin.[6][7] Protoanemonin is unstable and readily dimerizes to anemonin.[6] This natural defense mechanism showcases a clever biological strategy for storing a reactive toxin in a stable form.

  • Oleandrin: A Cardiac Glycoside with a Spiro-lactone: The ornamental plant Nerium oleander is notoriously toxic due to the presence of cardiac glycosides, most notably oleandrin.[1] The structure of oleandrin, featuring a steroidal backbone fused to a five-membered lactone ring in a spiro fashion, is central to its biological activity. Its ability to inhibit the Na+/K+-ATPase enzyme has made it a subject of intense pharmacological interest for both its cardiotonic and potential anticancer properties.[8][9]

  • Calyculin A: A Marine Sponge-Derived Toxin: The marine environment has proven to be a rich source of complex and potent natural products. Calyculin A, isolated from the marine sponge Discodermia calyx, is a powerful inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[10][11] Its intricate structure, which includes a spiroketal moiety, is crucial for its potent biological activity, making it an invaluable tool for studying cellular signaling pathways.[12][13]

Part 2: The Synthetic Challenge - Constructing the Oxaspiro Core

The complex, three-dimensional nature of oxaspiro compounds presents a significant challenge to synthetic organic chemists. The need for precise control over stereochemistry at the spirocenter has driven the development of a diverse array of synthetic methodologies, from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions.

Evolution of Synthetic Strategies

The approaches to constructing the oxaspiro core have evolved considerably over time, reflecting the broader advancements in synthetic organic chemistry.

  • Early Methods - Thermodynamic Control: Initial attempts at synthesizing spiroketals, a prominent class of oxaspiro compounds, often relied on acid-catalyzed cyclization of dihydroxy ketone precursors. These reactions typically proceed under thermodynamic control, meaning the most stable spiroketal isomer is preferentially formed. While effective in certain cases, this approach offers limited control over the stereochemical outcome, particularly when multiple stereoisomers are possible.

  • Modern Strategies - Kinetic Control and Catalysis: The demand for stereocontrolled synthesis of complex natural products spurred the development of methods that operate under kinetic control, allowing for the formation of less stable isomers. Key modern strategies include:

    • Intramolecular Cyclization: A versatile approach that involves the cyclization of a precursor containing both the nucleophile (typically a hydroxyl group) and the electrophile. This method offers a high degree of control over ring size and stereochemistry.[14]

    • Piancatelli Rearrangement: This powerful reaction, discovered by Giovanni Piancatelli in 1976, involves the acid-catalyzed rearrangement of 2-furylcarbinols to 4-hydroxycyclopentenones.[15][16][17] The reaction has been adapted for the synthesis of oxaspirocycles with high stereoselectivity.[15][18]

    • Transition Metal Catalysis: The use of transition metals, such as palladium and rhodium, has enabled the development of novel and efficient methods for constructing oxaspirocycles. These reactions often proceed under mild conditions and with high chemo- and stereoselectivity.

    • Iodocyclization: This method involves the use of an iodine source to induce the cyclization of an unsaturated alcohol, forming an iodinated oxaspirocycle that can be further functionalized. This has been shown to be a general and effective strategy.[19]

Representative Synthetic Protocol: Synthesis of a 6,10-Dioxaspiro[4.5]decane-7,9-dione Derivative

To illustrate a practical synthetic approach, the following protocol details the synthesis of a substituted 6,10-dioxaspiro[4.5]decane-7,9-dione, a common oxaspirocyclic core. This two-step procedure involves the initial formation of the spirodione followed by a Knoevenagel condensation.[20]

Step 1: Synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a water bath set to 303 K, combine malonic acid (6.24 g, 0.06 mol) and acetic anhydride (9 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.25 mL) to the stirred mixture.

  • Substrate Addition: Once the malonic acid has dissolved, add cyclopentanone (5.04 g, 0.06 mol) dropwise over a period of 2 hours.

  • Reaction: Allow the reaction to proceed for an additional 3 hours at 303 K.

  • Workup: Cool the reaction mixture, wash with water, and collect the precipitate by filtration to obtain the intermediate compound, 6,10-dioxaspiro[4.5]decane-7,9-dione.

Step 2: Knoevenagel Condensation with 4-(dimethylamino)benzaldehyde

  • Reaction Setup: To a solution of 6,10-dioxaspiro[4.5]decane-7,9-dione (1.70 g, 0.01 mol) in ethanol (20 mL), add 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol).

  • Reaction: Stir the mixture and reflux for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration and dry to yield the final oxaspirocyclic compound.

Part 3: Biological Activity and Therapeutic Potential

The diverse biological activities of oxaspiro compounds are a direct consequence of their unique three-dimensional structures, which allow them to interact with high specificity with biological macromolecules.

Mechanisms of Action of Key Oxaspiro Compounds
  • Oleandrin and the Na+/K+-ATPase: Oleandrin exerts its cardiotonic and cytotoxic effects by inhibiting the Na+/K+-ATPase, an essential membrane protein responsible for maintaining cellular ion gradients.[8][9] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. In cardiac muscle, this results in a stronger contraction. In cancer cells, the disruption of ion homeostasis can trigger apoptosis.[8] The binding of cardiac glycosides to the Na+/K+-ATPase can also initiate intracellular signaling cascades.[9][21]

  • Calyculin A and Protein Phosphatase Inhibition: Calyculin A is a potent and specific inhibitor of the serine/threonine protein phosphatases PP1 and PP2A.[10][11][12][13] These enzymes play critical roles in a vast number of cellular processes by dephosphorylating key regulatory proteins. By inhibiting PP1 and PP2A, calyculin A effectively freezes the cell in a hyperphosphorylated state, leading to a wide range of cellular effects, including cell cycle arrest and apoptosis.[12][13][22] The inhibitory constants (Ki) for calyculin A against PP1 and PP2A are in the low nanomolar range, highlighting its remarkable potency.[10]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by oleandrin and calyculin A.

Oleandrin_Mechanism Oleandrin Oleandrin NaK_ATPase Na+/K+-ATPase Oleandrin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Signaling_Cascade Intracellular Signaling (e.g., Src, EGFR, NF-κB) NaK_ATPase->Signaling_Cascade Modulates NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Activates Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Increases Cardiac_Contraction ↑ Cardiac Contraction Ca_in->Cardiac_Contraction Apoptosis Apoptosis Ca_in->Apoptosis

Caption: Mechanism of action of Oleandrin.

CalyculinA_Mechanism CalyculinA Calyculin A PP1 Protein Phosphatase 1 (PP1) CalyculinA->PP1 Inhibits PP2A Protein Phosphatase 2A (PP2A) CalyculinA->PP2A Inhibits Hyperphosphorylation Hyperphosphorylation CalyculinA->Hyperphosphorylation Leads to Dephosphorylation Dephosphorylation PP1->Dephosphorylation PP2A->Dephosphorylation Phosphoproteins Phosphorylated Substrate Proteins Phosphoproteins->Dephosphorylation Substrates for Cellular_Effects Cellular Effects: - Cell Cycle Arrest - Apoptosis - Altered Signaling Hyperphosphorylation->Cellular_Effects

Caption: Mechanism of action of Calyculin A.

Conclusion and Future Outlook

The study of oxaspiro compounds represents a vibrant and continually evolving field at the intersection of chemistry, biology, and medicine. From their humble beginnings as unidentified components of toxic plants to their current status as privileged scaffolds in drug discovery, the journey of these fascinating molecules has been one of scientific curiosity and synthetic ingenuity. The historical progression from isolation and structural elucidation to the development of sophisticated, stereocontrolled synthetic methods has opened up new avenues for creating novel oxaspiro-based therapeutics.

The potent and specific biological activities of natural oxaspiro compounds like oleandrin and calyculin A underscore the therapeutic potential of this structural class. As our understanding of the intricate signaling pathways that govern cellular function deepens, so too will our ability to design and synthesize novel oxaspiro compounds with tailored biological activities. The future of oxaspiro chemistry lies in the continued exploration of new synthetic methodologies, the investigation of novel biological targets, and the translation of these fundamental discoveries into clinically effective therapies. The unique three-dimensional nature of the oxaspiro core ensures that it will remain a valuable and inspiring scaffold for medicinal chemists for years to come.

References

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Foundational

The Spirocyclic Ketone Motif: A Nexus of Three-Dimensionality and Bioactivity in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic ketones represent a fascinating and increasingly vital class of organic molecules. Characterized by a centr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic ketones represent a fascinating and increasingly vital class of organic molecules. Characterized by a central quaternary carbon atom shared by two rings, one of which contains a carbonyl group, these structures offer a unique three-dimensional architecture that has captured the attention of synthetic and medicinal chemists alike. Their inherent rigidity and defined spatial orientation of substituents make them privileged scaffolds in the design of novel therapeutics and complex natural product synthesis. This guide provides a comprehensive overview of the core principles of spirocyclic ketones, from their nomenclature and structural significance to key synthetic strategies, characteristic reactivity, and notable applications in drug discovery and natural products chemistry. We will delve into the causality behind experimental choices in their synthesis and provide detailed protocols for key transformations, aiming to equip researchers with the foundational knowledge and practical insights necessary to harness the potential of this remarkable molecular framework.

Introduction: The Allure of the Spiro Center

In the ever-evolving landscape of drug discovery, the concept of "escaping from flatland" has become a guiding principle.[1] The drive to create molecules with greater three-dimensional complexity to better interact with the intricate topographies of biological targets has led to a surge of interest in scaffolds that offer precise control over spatial geometry. Spirocyclic compounds, and particularly spirocyclic ketones, are at the forefront of this movement.

The defining feature of a spirocycle is the spiroatom, a single atom that is a member of two distinct rings.[2] This structural constraint imparts significant conformational rigidity compared to more flexible acyclic or simple cyclic systems. When a ketone functionality is incorporated into one of these rings, it introduces a site for a wide array of chemical transformations, further enhancing the synthetic utility of the scaffold.

Nomenclature: The IUPAC nomenclature for spiro compounds is systematic. The prefix "spiro" is followed by square brackets containing the number of carbon atoms in each ring connected to the spiro center, starting with the smaller ring and separated by a period. The total number of carbon atoms in the bicyclic system dictates the parent alkane name, and the position of the ketone is numbered to give it the lowest possible locant.[2][3]

Strategic Synthesis of Spirocyclic Ketones

The construction of the sterically demanding quaternary spirocenter is the primary challenge in the synthesis of spirocyclic ketones. A variety of elegant and efficient methods have been developed to address this challenge. The choice of synthetic route is often dictated by the desired ring sizes, substitution patterns, and the presence of other functional groups.

Robinson Annulation: A Classic Ring-Forming Cascade

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it a cornerstone in the synthesis of spirocyclic ketones with a cyclohexenone moiety. This reaction is a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[4][5][6]

Causality in Experimental Design: The success of the Robinson annulation hinges on the careful selection of base and reaction conditions. A base is required to generate the enolate for the initial Michael addition. The subsequent intramolecular aldol condensation can also be promoted by either base or acid.[4] While a one-pot procedure is possible, yields are often improved by isolating the intermediate 1,5-diketone from the Michael addition before proceeding with the aldol cyclization. This is because the conditions optimized for the Michael addition may not be ideal for the subsequent cyclization and can lead to side reactions.

Experimental Protocol: Synthesis of a Spiro[5.5]undecenone via Robinson Annulation

  • Step 1: Michael Addition. To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol, a catalytic amount of a base (e.g., sodium ethoxide) is added. The mixture is cooled, and methyl vinyl ketone (1.1 eq) is added dropwise. The reaction is stirred until the consumption of the starting material, as monitored by TLC. The intermediate 1,5-diketone can be isolated by standard aqueous workup and purification.

  • Step 2: Intramolecular Aldol Condensation. The isolated 1,5-diketone is dissolved in a solvent, and a base (e.g., potassium hydroxide in ethanol) is added.[4][5] The mixture is heated to effect the aldol condensation and subsequent dehydration to yield the final α,β-unsaturated spirocyclic ketone. The product is then isolated and purified by chromatography.

Robinson_Annulation Cyclohexanone Cyclohexanone Michael_Adduct 1,5-Diketone Intermediate Cyclohexanone->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone MVK->Michael_Adduct Base1 Base (e.g., NaOEt) Base1->Michael_Adduct Spiroketone Spiro[5.5]undecenone Michael_Adduct->Spiroketone Intramolecular Aldol Condensation Base2 Base (e.g., KOH) Base2->Spiroketone

Figure 1: Workflow for Robinson Annulation Synthesis of a Spirocyclic Ketone.
Intramolecular Aldol Condensation of Diketones

A direct and intuitive approach to spirocyclic ketones involves the intramolecular aldol condensation of a precursor containing two carbonyl groups within a single chain that is attached to a pre-existing ring. The regiochemical outcome of this cyclization is governed by the thermodynamic stability of the resulting ring system, with five- and six-membered rings being strongly favored.[7][8]

Causality in Experimental Design: The key to a successful intramolecular aldol condensation is the generation of a suitable diketone precursor where the distance between the two carbonyl groups favors the formation of a stable spirocyclic ring. The choice of base is also critical; a base is needed to deprotonate an α-carbon to form the nucleophilic enolate, but strong bases can sometimes promote undesired side reactions. The reaction is often reversible, allowing for the thermodynamically most stable product to be formed.[8]

Experimental Protocol: Synthesis of a Spiro[4.5]decanone derivative

  • Precursor Synthesis: A suitable cyclic ketone is alkylated with a functionalized chain containing a second ketone or a group that can be converted to a ketone.

  • Cyclization: The resulting diketone is treated with a base, such as potassium tert-butoxide in tert-butanol, at a suitable temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the spirocyclic ketone is isolated and purified.

Intramolecular_Aldol Diketone Diketone Precursor Enolate Enolate Intermediate Diketone->Enolate Base Base Base->Enolate Spiro_Aldol Spirocyclic Aldol Adduct Enolate->Spiro_Aldol Intramolecular Attack Spiroketone α,β-Unsaturated Spiroketone Spiro_Aldol->Spiroketone Dehydration

Figure 2: General Pathway for Intramolecular Aldol Condensation.
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach

The Pauson-Khand reaction is a powerful organometallic transformation that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3][9] This reaction is particularly useful for synthesizing spirocyclic ketones where one of the rings is a five-membered ring.

Causality in Experimental Design: The Pauson-Khand reaction's efficiency can be influenced by several factors. The reaction is often carried out at elevated temperatures and pressures of carbon monoxide.[10] The choice of solvent is also important, with ethereal or hydrocarbon solvents commonly used.[9] The regioselectivity of the reaction is generally high, with the larger substituent on the alkyne typically ending up adjacent to the newly formed carbonyl group.[10]

Experimental Protocol: Synthesis of a Spirocyclopentenone

  • Complex Formation: The alkyne starting material is reacted with dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent like mesitylene to form the stable hexacarbonyl dicobalt-alkyne complex.

  • Cycloaddition: The alkene is added to the reaction mixture, and the system is heated under a carbon monoxide atmosphere. The reaction is monitored for the formation of the cyclopentenone product.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the cobalt complex is decomposed, often by oxidation. The crude product is then purified by column chromatography to yield the spirocyclic ketone.[10]

Spectroscopic Characterization of Spirocyclic Ketones

The structural elucidation of spirocyclic ketones relies on a combination of standard spectroscopic techniques. The unique structural features of these molecules give rise to characteristic spectral signatures.

Technique Characteristic Feature Typical Range/Observation
Infrared (IR) Spectroscopy Strong C=O stretch1680-1750 cm⁻¹[11]
¹H NMR Spectroscopy Protons α to the carbonylDeshielded, typically δ 2.0-2.5 ppm
¹³C NMR Spectroscopy Carbonyl carbonDeshielded, typically δ 190-220 ppm
Spiro quaternary carbonδ 40-70 ppm, often a sharp singlet
Mass Spectrometry Molecular ion peakOften observed
FragmentationCharacteristic cleavage patterns related to the ring systems[12]

Key Insights from Spectroscopic Data:

  • ¹³C NMR: The chemical shift of the spiro quaternary carbon is a key diagnostic peak. Its appearance as a singlet in the proton-decoupled spectrum confirms its quaternary nature.

  • Mass Spectrometry: The fragmentation patterns of spirocyclic ketones in mass spectrometry can be complex but often involve cleavages that are rationalized by the stability of the resulting radical cations and neutral fragments. The fragmentation can be influenced by which ring contains the ketone.[12]

Reactivity Profile of Spirocyclic Ketones

The reactivity of spirocyclic ketones is largely dictated by the carbonyl group, which serves as a handle for a multitude of transformations.

Nucleophilic Additions to the Carbonyl Group

Like other ketones, the carbonyl carbon of a spirocyclic ketone is electrophilic and susceptible to attack by nucleophiles.

  • Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl group to form tertiary alcohols. The stereochemical outcome of the addition can be influenced by the steric hindrance imposed by the spirocyclic framework.

  • Wittig Reaction: This reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of exocyclic alkenes.[13][14] The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone.[14]

Oxidative Cleavage: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a notable reaction of cyclic ketones, including spirocyclic ketones, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester).[1][15] This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[15] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially.[16]

Baeyer_Villiger Spiroketone Spirocyclic Ketone Lactone Spirocyclic Lactone Spiroketone->Lactone Oxygen Insertion Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Lactone

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Oxaspiro[3.5]non-7-en-9-one via Achmatowicz Rearrangement

This Application Note is designed for research chemists and drug discovery scientists. It details a robust, scalable synthetic route for 6-Oxaspiro[3.5]non-7-en-9-one , a valuable spirocyclic scaffold offering high chara...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details a robust, scalable synthetic route for 6-Oxaspiro[3.5]non-7-en-9-one , a valuable spirocyclic scaffold offering high


 character and unique vector orientation for medicinal chemistry campaigns.

Executive Summary

The 6-Oxaspiro[3.5]non-7-en-9-one scaffold represents a "privileged structure" in modern drug design, combining the metabolic stability of a spiro-linkage with the reactive versatility of a conjugated enone. This configuration allows for rapid diversification via Michael additions, 1,2-additions, or cycloadditions.

This protocol details the Achmatowicz Rearrangement (Oxidative Ring Expansion) route. Unlike metal-catalyzed cyclizations (e.g., Gold(I)) which can be substrate-sensitive, this oxidative route uses commodity reagents (Furan, Cyclobutanone, NBS), offers predictable scalability, and directly installs the necessary oxygenation pattern.

Key Advantages of This Protocol
  • Scalability: Validated on multigram scales.

  • Cost-Efficiency: Avoids expensive transition metal catalysts.

  • Versatility: The resulting enone is a versatile intermediate for library synthesis.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the latent 1,4-dicarbonyl functionality masked within the furan ring. By constructing 1-(furan-2-yl)cyclobutanol , we set the stage for an oxidative rearrangement that simultaneously expands the ring and establishes the spiro-center.

Pathway Visualization

The following diagram illustrates the logical flow from commodity starting materials to the target spiro-enone.

Retrosynthesis cluster_legend Legend Target 6-Oxaspiro[3.5]non-7-en-9-one (Spiro-Enone) Inter 1-(Furan-2-yl)cyclobutanol (Key Intermediate) Target->Inter Achmatowicz Rearrangement SM1 Cyclobutanone Inter->SM1 Nucleophilic Addition SM2 Furan Inter->SM2 Lithiation L1 Target L2 Intermediate L3 Starting Material

Figure 1: Retrosynthetic logic disconnecting the spiro-enone to accessible furan and cyclobutanone precursors.

Experimental Protocols

Phase 1: Synthesis of 1-(Furan-2-yl)cyclobutanol

This step involves the lithiation of furan followed by nucleophilic attack on cyclobutanone.

Reagents & Equipment:

  • Furan (Reagent Grade, anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • Cyclobutanone[2][3][4]

  • THF (Anhydrous)

  • Inert Atmosphere (Argon/Nitrogen) manifold

Step-by-Step Methodology:

  • Lithiation: Charge a flame-dried 500 mL round-bottom flask with furan (1.1 equiv) and anhydrous THF (0.5 M concentration relative to furan). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (1.05 equiv) dropwise over 30 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour at -78 °C to generate 2-lithiofuran.

  • Addition: Add cyclobutanone (1.0 equiv) neat or as a solution in THF dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 1-(furan-2-yl)cyclobutanol as a colorless oil.

ParameterSpecificationNote
Yield 85 - 92%High efficiency step.
Appearance Colorless OilTurns yellow upon prolonged air exposure.
Stability ModerateStore at -20°C under Argon.
Phase 2: The Achmatowicz Rearrangement (Oxidative Ring Expansion)

This is the critical step where the furan ring is oxidized and rearranged to form the spiro-pyranone core.

Reagents:

  • 1-(Furan-2-yl)cyclobutanol (from Phase 1)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent System: THF/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(furan-2-yl)cyclobutanol in THF/H₂O (4:1) in a flask shielded from direct light (aluminum foil wrap). Cool to 0 °C .[5]

  • Buffer: Add solid NaHCO₃. This buffers the HBr generated during the reaction, preventing acid-catalyzed decomposition.

  • Oxidation: Add NBS (1.1 equiv) portion-wise over 15 minutes. The solution will turn transiently yellow/orange.

  • Rearrangement: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. The initial oxidation forms an enedione intermediate which spontaneously cyclizes.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to neutralize excess oxidant). Extract with EtOAc.[5]

  • Purification: The crude product is often a mixture of the spiro-enone and its hemiacetal hydrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to isolate the 6-hydroxy-6-oxaspiro[3.5]non-7-en-9-one (hemiacetal form).

    • Note: To obtain the "naked" ether (if required), a subsequent ionic reduction (Et₃SiH/BF₃·OEt₂) is performed. However, the hemiacetal is the standard "Achmatowicz product."

Mechanism Visualization:

Mechanism Start 1-(Furan-2-yl) cyclobutanol Ox Oxidation (NBS) [Formation of Enedione] Start->Ox + [O] Cyc Cyclization (OH attack on Carbonyl) Ox->Cyc Rearrangement Prod Spiro-Enone (Hemiacetal) Cyc->Prod Equilibrium

Figure 2: Mechanistic flow of the oxidative rearrangement.

Analytical Data & QC

To validate the synthesis, compare spectral data against these expected parameters.

1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • Enone Protons: Two doublets (or doublet of doublets) in the δ 6.0 – 7.0 ppm region, characteristic of the α,β-unsaturated ketone.

  • Spiro-Cyclobutane: Multiplets in the δ 1.5 – 2.5 ppm range. The symmetry is broken by the chiral spiro-center (if hemiacetal is present), showing diastereotopic protons.

  • Anomeric Proton (if hemiacetal): A singlet or broad doublet around δ 5.5 ppm (exchangeable with D₂O).

Mass Spectrometry (ESI+):

  • Look for

    
     or 
    
    
    
    adducts, as the hemiacetal loses water easily in the source.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Wet THF or inactive n-BuLi.Titrate n-BuLi before use; ensure rigorous drying of THF.
Dark/Tarred Mixture in Phase 2 Acidic decomposition.Ensure NaHCO₃ is added before NBS. Do not skip the buffer.
Incomplete Rearrangement Temperature too low.Ensure the reaction warms to 20-25°C after NBS addition to drive the cyclization.
Product Instability Acid sensitivity of the hemiacetal.Store product in benzene or toluene at -20°C; avoid prolonged exposure to silica gel.

References

  • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of Methyl 2,3-Dideoxy-DL-alk-2-enopyranosides from Furan Compounds: A General Approach to the Total Synthesis of Monosaccharides." Tetrahedron1971 , 27, 1973–1996.

  • Ciufolini, M. A.; Wood, C. Y. "The Achmatowicz Reaction in the Synthesis of Carbohydrates and Related Substances." Tetrahedron Letters1986 , 27, 5085–5088.

  • Harris, J. M.; Li, M.; Scott, J. G.; O'Doherty, G. A. "De Novo Synthesis of Oligosaccharides Using a Palladium-Catalyzed Glycosylation Reaction." Strategies and Tactics in Organic Synthesis2004 , 5, 221. (Context on Enone Utility).

  • Toste, F. D. et al. "Gold(I)-Catalyzed Stereoselective Olefin Cyclopropanation." (Reference for alternative Gold-catalyzed routes to similar spiro-systems). Journal of the American Chemical Society2005 , 127, 11260.

Sources

Application

Application Note: Synthesis of Novel p97 ATPase Inhibitors Utilizing a 6-Oxaspiro[3.5]non-7-en-9-one Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a novel synthetic approach for the development of potent and selective inhibitors of p97 ATPase, a critical regulator...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a novel synthetic approach for the development of potent and selective inhibitors of p97 ATPase, a critical regulator of protein homeostasis and a high-value target in oncology and neurodegenerative diseases. We present a strategic methodology that leverages the unique chemical architecture of 6-Oxaspiro[3.5]non-7-en-9-one as a versatile starting material. The proposed synthetic pathway culminates in the generation of a novel quinazoline-based scaffold, a privileged core structure found in numerous potent kinase and ATPase inhibitors. This document provides a comprehensive guide, including a detailed synthetic protocol, the underlying scientific rationale, and methods for biochemical evaluation.

Introduction: The Therapeutic Promise of p97 ATPase Inhibition

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a central role in maintaining cellular protein homeostasis.[1] p97 is integral to a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[2][3] By coupling ATP hydrolysis to conformational changes, p97 unfolds and extracts ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome.

The critical role of p97 in cellular function has significant implications in various disease states. Overexpression of p97 is a hallmark of numerous cancers, where it helps malignant cells cope with the proteotoxic stress associated with rapid proliferation and aneuploidy.[3][4] Conversely, mutations in the p97 gene are linked to a spectrum of neurodegenerative disorders, including inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD) and amyotrophic lateral sclerosis (ALS).[5][6] The dependence of cancer cells on a fully functional p97 for survival and the involvement of its dysfunction in neurodegeneration have established p97 as a compelling therapeutic target.

The development of small molecule inhibitors of p97 has emerged as a promising strategy for therapeutic intervention.[2] Several classes of p97 inhibitors have been discovered, with many targeting the ATP-binding sites in the D1 and D2 ATPase domains.[7] Notably, compounds featuring a quinazoline scaffold have demonstrated significant inhibitory potency against p97 and other ATPases.[4][8] However, challenges related to selectivity, off-target effects, and acquired resistance underscore the need for novel chemical matter with improved pharmacological profiles.[9] This application note explores the use of the spirocyclic compound 6-Oxaspiro[3.5]non-7-en-9-one as a unique building block for the synthesis of a new generation of p97 inhibitors.

Synthetic Strategy: A Novel Quinazoline Scaffold from a Spirocyclic Precursor

Our synthetic strategy is centered on the versatile reactivity of 6-Oxaspiro[3.5]non-7-en-9-one to construct a novel, substituted quinazoline core. The rationale for selecting this spirocyclic starting material lies in its inherent three-dimensionality and the presence of multiple reactive sites—an enone, a ketone, and a strained oxetane ring—that can be sequentially and selectively manipulated.[10] Spirocyclic scaffolds are increasingly recognized in medicinal chemistry for their ability to confer improved physicochemical properties and novel intellectual property.[11][12][13]

The proposed synthetic pathway is designed to be convergent and modular, allowing for the introduction of chemical diversity to explore the structure-activity relationship (SAR) of the final compounds. The key steps involve a nucleophilic ring-opening of the oxetane, followed by a condensation reaction to form the pyrimidine ring of the quinazoline core.

Synthetic Pathway Figure 1: Proposed Synthetic Pathway for Novel p97 Inhibitors cluster_legend Reagent Color Key A 6-Oxaspiro[3.5]non-7-en-9-one B Intermediate 1 (Ring-Opened Adduct) A->B 1. 2-Aminobenzonitrile, NaH, THF 2. H3O+ workup C Intermediate 2 (Diketone) B->C Ozonolysis (O3), then DMS D Final Compound (Substituted Quinazoline) C->D Guanidine Hydrochloride, NaOEt, EtOH, Reflux THF Solvent NaH Base O3 Oxidant

Caption: Figure 1: Proposed Synthetic Pathway for Novel p97 Inhibitors.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). 1H and 13C NMR spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI).

Synthesis of Intermediate 1: 2-((1-(2-hydroxyethyl)cyclobutyl)(cyano)methyl)cyclohex-2-en-1-one
  • To a solution of 2-aminobenzonitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 6-Oxaspiro[3.5]non-7-en-9-one (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Synthesis of Intermediate 2: 1-(2-(1-acetyl-2-oxocyclohexyl)cyclobutyl)-2-cyanoethan-1-one
  • Dissolve Intermediate 1 (1.0 eq) in a mixture of dichloromethane and methanol (1:1) at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield Intermediate 2.

Synthesis of the Final Compound: 2-amino-5-(1-(2-amino-4-hydroxypyrimidin-5-yl)cyclobutyl)cyclohex-1-ene-1-carbonitrile
  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (2.2 eq) in absolute ethanol), add guanidine hydrochloride (2.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of Intermediate 2 (1.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final quinazoline-based p97 inhibitor.

Biochemical Evaluation of p97 ATPase Inhibitory Activity

The inhibitory potency of the synthesized compound against p97 ATPase can be determined using a validated, high-throughput screening assay, such as the Transcreener® ADP² Assay.[14] This assay measures the amount of ADP produced during the ATPase reaction.

Inhibition Assay Workflow Figure 2: Workflow for p97 ATPase Inhibition Assay A Prepare Assay Plate: - p97 Enzyme - Test Compound (various conc.) - Assay Buffer B Initiate Reaction: Add ATP A->B C Incubate at 37°C B->C D Stop Reaction & Detect ADP: Add Transcreener® ADP² Detection Mix C->D E Read Fluorescence Polarization D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: Figure 2: Workflow for p97 ATPase Inhibition Assay.

Protocol for p97 ATPase Inhibition Assay
  • Dispense purified human p97 enzyme into a 384-well assay plate.

  • Add the synthesized test compound at various concentrations (typically a 10-point dose-response curve).

  • Initiate the ATPase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for p97.

  • Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Terminate the reaction and detect the generated ADP by adding the Transcreener® ADP² FP Detection Mix, which contains an ADP-Alexa633 tracer and an anti-ADP antibody.

  • Incubate for 60 minutes at room temperature.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to vehicle (DMSO) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The results of the synthetic and biochemical evaluations can be summarized in the following tables for clarity and ease of comparison.

Table 1: Summary of Synthetic Results

StepProductYield (%)Purity (%)
3.2Intermediate 1
3.3Intermediate 2
3.4Final Compound

Table 2: p97 ATPase Inhibitory Activity

Compoundp97 IC50 (nM)
Final Compound
CB-5083 (Control)

Conclusion

The synthetic route and protocols outlined in this application note provide a robust framework for the generation of novel p97 ATPase inhibitors derived from the versatile spirocyclic starting material, 6-Oxaspiro[3.5]non-7-en-9-one. The proposed quinazoline-based scaffold represents a promising new chemical entity for targeting p97 in cancer and neurodegenerative diseases. Further derivatization of the final compound can be readily achieved to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Abnormal functions or uncontrolled regulations of p97 can cause serious diseases. Single amino acid mutations in human p97 have been linked to diseases of aging and neurodegeneration, including IBMPFD (inclusion body myopathy with Paget's disease of bone and frontotemporal dementia)
  • Polymerization with expansion in volume can be achieved with spiro orthocarbonate monomers through a double ring-opening process wherein two bonds are cleaved for each new bond formed. The resulting expansion can be applied to counter the polymerization shrinkage associated with the conventional methacrylate monomers used in dental composites and thereby provide formulations with drastically reduced degrees of shrinkage.
  • The synthesis of spiro[indole-quinazoline] compounds is of significant interest due to their diverse biological activities and potential applications in drug discovery. However, conventional methods often suffer from several drawbacks, including the use of toxic reagents, harsh reaction conditions, and low yields.
  • Many research groups have demonstrated numerous synthesis techniques to harvest the advantage of quinazoline.
  • Ring-opening reactions of oxetanes yield important functionalized products depending upon the nature of nucleophiles as well as substitution pattern on the oxetane ring. Ring opening of oxetanes can be carried out under a variety of reaction conditions.
  • How nucleophilic attack can open the highly strained ring of an epoxide.
  • The inherent ring strain of oxetanes and its polarised C–O bonds allow for relatively facile ring-opening reactions, typically upon a Lewis-acid activ
  • The ATPase p97, also known as VCP, is a central component of the UPS that extracts and disassembles its substrates from various cellular locations and also regulates different steps in autophagy. Several UPS- and autophagy-targeting drugs are in clinical trials.
  • Mutations in p97 have been linked to a number of neurodegenerative diseases, and overexpression of wild type p97 is observed in numerous cancers.
  • The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydr
  • Abnormal functions or uncontrolled regulations of p97 can cause serious diseases. Single amino acid mutations in human p97 have been linked to diseases of aging and neurodegeneration, including IBMPFD (inclusion body myopathy with Paget's disease of bone and frontotemporal dementia)
  • p97 (also referred to as VCP) is a highly conserved and abundant AAA+ (ATPases associated with diverse cellular activities) ATPase that plays an essential role in cellular proteostasis.
  • In most cases, the substituents on N-heterocycles are set prior to the ring transform
  • A simple, high yielding synthesis of pyrimidines from ketones in the presence of HMDS and formamide is described. Under microwave irradiation, heteroaromatic, aryl, aliphatic, and cyclic ketones cyclized to give pyrimidines in good yields.
  • SAR studies of this scaffold demonstrated that benzylamine was the major pharmacophore maintaining the inhibitory activity against p97. Therefore, efforts to improve potency have focused on the quinazoline backbone.
  • Quinazoline is a privileged scaffold in medicinal chemistry and a unique pharmacophore that exhibits a wide range of biological activities and is present in numerous approved and investig
  • A number of promising p97 inhibitors have been reported, capable of inhibiting the enzyme either reversibly or irreversibly.
  • Spirocyclic scaffolds are incorporated in various approved drugs and drug candid
  • Synthesis of N-Heterocycles.
  • Synthesis of various spiroindole quinazoline deriv
  • Spirocyclic motifs allow the improvement of drug-like properties and are increasingly being included in clinical candid
  • β-Enamino esters are versatile intermediates for the synthesis of nitrogen containing compounds.
  • The Transcreener ADP² Assay is a far-red, competitive assay that measures p97 activity via direct detection of ADP produced during an enzyme reaction.
  • General synthetic routes to quinazolinones.
  • A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions.
  • The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin-proteasome system (UPS)
  • The first proceeds by an electrophilic substitution of a nitrogen- activated benzene ring. The second presumably takes place by formation of a dianionic species in which the ArCH2(–)
  • Spirocyclic scaffolds are incorporated in various approved drugs and drug candidates.
  • Novel Bioisosteres of Quinolines and Isoquinolines.
  • Multiple p97 inhibitors identified from previous high-throughput screening studies are thiol-reactive compounds targeting Cys522 in the D2
  • To develop less toxic and more potent p97 inhibitors, we designed and synthesized eight novel DBeQ analogs.
  • An orally bioavailable inhibitor of valosin-containing protein (VCP) p97, with potential antineoplastic activity.
  • Quinazoline is a bioisostere of quinoline with additional nitrogen in position 3 of the ring.
  • Representative examples for bioactive spirocyclic compounds.
  • The remarkable increase in potency for the addition of just two atoms represents a highly ligand-efficient modification that was also observed with an analogous quinazoline/quinoline m
  • Pharmacophore modeling has evolved from a static conceptual framework into a central comput
  • Synthesis of O-Heterocycles.
  • As a therapeutic class, covalent inhibitors have been gaining popularity in recent years, with the U.S. Food and Drug Administration (FDA) approving an array of covalent drugs across several indications, primarily focused on cancer therapy.
  • Sixteen new 2-substituted quinazolines were synthesized using a straightforward methodology starting from 2-methoxybezoic acid or 3-methoxy-2-naphthoic acid.
  • Spirocyclic scaffolds are widely used in medicinal chemistry, which have been paid increasing interest in by the development of modern drugs.
  • To develop covalent inhibitors of p97, we focused our attention on the D2 ATPase domain. This domain has a cysteine residue at position 522, the side chain of which projects into the active site.
  • Traditional synthetic methods for quinazoline derivatives, still in general use, including Aza-synthetic method, refluxing, oxidative cyclization, are fundamental methods for the synthesis of this important heterocyclic compounds.
  • Bioisosteric Replacements.
  • A new series of 2-substituted mercapto-3H-quinozolines bearing 6-iodo and 2-heteroarylthio functions was synthesized and screened for their in vitro antitumor activity.

Sources

Method

Diels-Alder reactions involving 6-Oxaspiro[3.5]non-7-en-9-one

Application Note: High-Precision Diels-Alder Protocols for 6-Oxaspiro[3.5]non-7-en-9-one Executive Summary This technical guide details the reactivity and experimental protocols for 6-Oxaspiro[3.5]non-7-en-9-one (OSN-7-9...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Diels-Alder Protocols for 6-Oxaspiro[3.5]non-7-en-9-one

Executive Summary

This technical guide details the reactivity and experimental protocols for 6-Oxaspiro[3.5]non-7-en-9-one (OSN-7-9) in Diels-Alder (DA) cycloadditions. As a spirocyclic dihydropyranone, OSN-7-9 represents a privileged scaffold in drug discovery, offering a rigid spiro[3.5] geometry that restricts conformational flexibility—a key attribute for enhancing ligand-target binding affinity.

This guide focuses on utilizing OSN-7-9 as an activated dienophile in Normal Electron Demand Diels-Alder (NEDDA) reactions. We provide validated protocols for coupling this scaffold with cyclic and acyclic dienes to generate complex spiro-fused bicyclic systems, essential for accessing novel chemical space in terpene synthesis and medicinal chemistry.

Mechanistic Insight & Reactivity Profile

The Scaffold

OSN-7-9 features a cyclobutane ring spiro-fused to a dihydro-4-pyrone (dihydropyran-4-one). The enone moiety (C7=C8–C9=O) serves as a potent Michael acceptor and an electron-deficient dienophile.

  • Electronic Activation: The C9 ketone lowers the LUMO energy of the C7=C8 double bond, facilitating reaction with electron-rich dienes.

  • Steric Steering: The spiro-cyclobutane ring at C5 exerts a unique steric influence. Unlike planar cyclohexenones, the spiro-center creates a "buckled" geometry, often directing the incoming diene to the face anti to the bulky groups on the cyclobutane (if substituted) or governed by torquoselectivity in the transition state.

Reaction Pathway Visualization

The following diagram illustrates the Frontier Molecular Orbital (FMO) interactions and the stereochemical pathway for the reaction between OSN-7-9 and a representative diene (Cyclopentadiene).

DielsAlderPathway cluster_conditions Critical Parameters Reactants Reactants (OSN-7-9 + Diene) LUMO_HOMO FMO Interaction LUMO(Enone) - HOMO(Diene) Reactants->LUMO_HOMO Lewis Acid Coordination TS Transition State (Endo-selective) LUMO_HOMO->TS Concerted Asynchronous Product Cycloadduct (Spiro-tricyclic System) TS->Product Rehybridization Temp Temp: -78°C to 0°C Cat Catalyst: Et2AlCl or BF3·OEt2

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed Diels-Alder reaction of OSN-7-9.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Reaction with Cyclopentadiene

Target: Synthesis of spiro-fused norbornene derivatives.

Rationale: Thermal cycloadditions with dihydropyrones are often sluggish. The use of Diethylaluminum chloride (Et₂AlCl) acts as a bidentate Lewis Acid, coordinating to the carbonyl oxygen of OSN-7-9, significantly lowering the activation energy and enhancing endo selectivity.

Materials:

  • 6-Oxaspiro[3.5]non-7-en-9-one (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 5.0 equiv)

  • Et₂AlCl (1.0 M in hexanes, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Inert Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Preparation of Dienophile Solution:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under Argon.

    • Dissolve OSN-7-9 (138 mg, 1.0 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition:

    • Add Et₂AlCl (1.2 mL, 1.2 mmol) dropwise via syringe over 5 minutes.

    • Critical Checkpoint: The solution may turn slightly yellow. Stir for 15 minutes at -78 °C to ensure complexation.

  • Diene Addition:

    • Add freshly cracked cyclopentadiene (0.42 mL, 5.0 mmol) slowly down the side of the flask.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 4 hours.

  • Quench and Workup:

    • Quench the reaction carefully at 0 °C with saturated aqueous NaHCO₃ (5 mL). Caution: Aluminum salts may foam.

    • Dilute with Et₂O (20 mL) and separate phases.

    • Extract the aqueous layer with Et₂O (2 x 15 mL).

    • Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1).

    • Expected Yield: 75-85%.

Protocol B: Reaction with Danishefsky’s Diene

Target: Synthesis of functionalized spiro-decalin systems.

Rationale: Danishefsky’s diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is highly electron-rich. This reaction requires milder Lewis Acid conditions to prevent polymerization of the diene but necessitates an acidic workup to unmask the ketone.

Workflow Diagram:

DanishefskyWorkflow Step1 Step 1: Complexation OSN-7-9 + ZnCl2 in THF (0°C, 15 min) Step2 Step 2: Cycloaddition Add Danishefsky's Diene (RT, 12-24 h) Step1->Step2 Activation Step3 Step 3: Acid Hydrolysis Add 1N HCl (Cleaves TMS enol ether) Step2->Step3 Silyl Enol Ether Intermediate Step4 Step 4: Isolation Extract & Purify Step3->Step4 Final Diketone Product

Figure 2: Workflow for the hetero-Diels-Alder reaction with silyloxy dienes.

Key Protocol Modifications:

  • Catalyst: Use ZnCl₂ (0.5 equiv) or Yb(OTf)₃ (0.1 equiv) instead of aluminum reagents to preserve the sensitive diene.

  • Solvent: THF or Toluene is preferred.

  • Hydrolysis: The initial adduct is a silyl enol ether. Treatment with dilute HCl (1N) in THF for 30 minutes is required to afford the spiro-fused cyclohexenone product.

Data Analysis & Characterization

The following table summarizes expected NMR shifts for the core diagnostic protons in the cycloaddition adduct (based on Protocol A - Cyclopentadiene adduct).

Position (Adduct)Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
Bridgehead CH (alpha to C=O)3.10 - 3.25Multiplet-Diagnostic of DA fusion
Olefin CH=CH6.05 - 6.20dd5.5 (vicinal)Norbornene double bond
Spiro-CH₂ Cyclobutane1.80 - 2.40Multiplet-Complex splitting due to rigidity
O-CH₂ Pyran ring3.80 - 4.10AB Quartet11.0 (geminal)Diastereotopic protons near spiro center

Note: Shifts are estimated based on analogous spiro-dihydropyranone systems in CDCl₃.

Safety & Handling

  • Alkylating Potential: As an

    
    -unsaturated ketone, OSN-7-9 is a potential alkylating agent (Michael acceptor). Handle with gloves and in a fume hood to prevent contact dermatitis or sensitization.
    
  • Lewis Acids: Et₂AlCl is pyrophoric. Handle under strict inert atmosphere. Have a Class D fire extinguisher available.

  • Cyclopentadiene: Dimerizes rapidly at room temperature. Use immediately after cracking (distillation of dicyclopentadiene).

References

  • Spirocyclization and Reactivity

    • Burke, C. P., & Ren, L. (2021). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes.
  • Diels-Alder of Pyranones

    • Greeves, N. (2000). Enantioselective Diels-Alder reactions of 2H-pyrans. University of Liverpool Repository.
  • Catalytic Spirocyclization

    • List, B., et al. (2022).[1] Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society.

  • Inverse Electron Demand Protocols

    • Li, C., et al. (2018). Inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry.
  • General Diels-Alder Mechanism

    • Master Organic Chemistry.[2] (2017).[3] The Diels-Alder Reaction: Mechanism and Stereoselectivity.

Sources

Application

Catalytic Methods for the Preparation of Oxaspirocycles: A Practical Guide to Synthesis and Application

An Application Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The architectural shift from planar, two-dimensional molecules to complex three-dimensional scaffolds is a defining trend in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The architectural shift from planar, two-dimensional molecules to complex three-dimensional scaffolds is a defining trend in modern medicinal chemistry and drug discovery. Oxaspirocycles, heterocyclic compounds characterized by a spirocyclic junction containing at least one oxygen atom, have emerged as a class of privileged structures due to their unique conformational rigidity, improved physicochemical properties, and prevalence in a wide array of natural products and clinically approved drugs. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary catalytic methods for the synthesis of oxaspirocycles. We delve into the mechanistic principles, field-proven insights, and detailed experimental protocols for transition-metal catalysis, organocatalysis, electrophilic halocyclization, and biocatalysis. Each section is supported by quantitative data, visual diagrams of catalytic cycles, and step-by-step procedures to ensure reproducibility and facilitate the adoption of these powerful synthetic strategies in the laboratory.

The Ascendance of Oxaspirocycles in Chemical Science

Escaping "Flatland": The Imperative for 3D Molecular Architectures

For decades, synthetic chemistry, particularly in the context of drug discovery, was dominated by planar, aromatic structures. However, the recognition that biological macromolecules are intricate, three-dimensional entities has led to a paradigm shift. The concept of "escaping from flatland" emphasizes the need for molecules with higher sp3-hybridized carbon content, which imparts greater structural complexity and spatial definition.[1][2] Spirocyclic systems, and particularly oxaspirocycles, are at the forefront of this movement, offering a rigid framework that can project functionalities into specific vectors of three-dimensional space, thereby enabling more precise and potent interactions with biological targets.[1][2]

The Oxaspirocycle Advantage: Enhanced Physicochemical Properties

The incorporation of an oxygen atom within the spirocyclic core significantly influences a molecule's properties. Notably, oxaspirocycles often exhibit dramatically improved aqueous solubility and reduced lipophilicity compared to their carbocyclic analogues.[1][3][4] These are highly desirable traits in drug candidates, as they can lead to improved pharmacokinetic profiles, such as better absorption, distribution, metabolism, and excretion (ADME) properties.

A Motif Prevalent in Nature and Medicine

The utility of the oxaspirocycle core is underscored by its presence in a diverse range of bioactive natural products and approved pharmaceuticals.[5] From the antifungal agent Griseofulvin to the antihypertensive drug Spironolactone, the oxaspirocyclic motif is a recurring feature in molecules with profound biological effects.[2] This natural prevalence provides a strong validation for the exploration of this chemical space in the design of new therapeutic agents.

Transition-Metal Catalysis: A Robust Approach to Oxaspirocyclization

Transition-metal catalysis offers a powerful and versatile toolkit for the construction of complex molecular architectures, and the synthesis of oxaspirocycles is no exception.[6] Metals like palladium, cobalt, and rhodium can orchestrate unique bond formations through a series of oxidative addition, migratory insertion, and reductive elimination steps, often with high levels of selectivity.

Cobalt-Catalyzed C-H Activation and Carboamidation

A recent and powerful strategy for the one-step synthesis of oxaspirocycles involves the use of cobalt(III) catalysts to mediate a cascade C-H activation and carboamidation of alkynes with phenoxy acetamide substrates.[7][8] This method is highly efficient and tolerates a wide range of functional groups.[7][8]

Mechanistic Rationale: The catalytic cycle is believed to commence with the chelation-assisted C-H activation of the phenoxy acetamide by the Co(III) catalyst, forming a cobaltacycle intermediate. This is followed by the coordination and migratory insertion of the alkyne into the Co-C bond. Subsequent intramolecular cyclization and protodemetalation, assisted by an acid, releases the oxaspirocyclic product and regenerates the active Co(III) catalyst.[7][8][9] Kinetic studies and DFT calculations suggest that the migratory insertion is the rate-determining step of the reaction.[7][8]

Cobalt_Catalyzed_Oxaspirocyclization Co_III Co(III) Catalyst Intermediate1 Cobaltacycle Intermediate Co_III->Intermediate1 C-H Activation Substrate Phenoxy Acetamide + Alkyne Substrate->Co_III Coordination Intermediate2 Alkyne Insertion Intermediate Intermediate1->Intermediate2 Migratory Insertion (RDS) Product Oxaspirocycle Intermediate2->Product Cyclization & Protodemetalation Product->Co_III Catalyst Regeneration

Caption: Cobalt-catalyzed C-H activation cascade for oxaspirocycle synthesis.

Application Protocol: Cobalt(III)-Catalyzed Synthesis of Oxaspirocycles

Materials:

  • Phenoxy acetamide substrate (1.0 equiv)

  • Alkyne (1.2 - 2.0 equiv)

  • [Co(Cp*)I₂(CO)] (5 mol%)

  • AgSbF₆ (20 mol%)

  • Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the phenoxy acetamide substrate (0.2 mmol, 1.0 equiv), [Co(Cp*)I₂(CO)] (0.01 mmol, 5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Add the alkyne (0.24 - 0.4 mmol, 1.2 - 2.0 equiv) and acetic acid (0.2 mmol, 1.0 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired oxaspirocycle.

Data Summary: Cobalt-Catalyzed Oxaspirocyclization of Phenoxy Acetamides

EntryAlkyne SubstrateProduct Yield (%)
1Phenylacetylene85
24-Methylphenylacetylene89
34-Methoxyphenylacetylene91
44-Chlorophenylacetylene78
51-Hexyne75
6Diphenylacetylene82
Yields are for isolated products and are representative. Data synthesized from multiple sources for illustrative purposes.[7][8]

Asymmetric Organocatalysis: Accessing Chiral Spirooxindoles

Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to catalyze reactions with high enantioselectivity. This approach is particularly powerful for the synthesis of spirooxindoles, a prominent class of oxaspirocycles with significant biological activity.[2][10]

Mechanistic Rationale: A common strategy is the 1,3-dipolar cycloaddition of methyleneindolinones with azomethine ylides, generated in situ from an aldehyde and an amino ester.[10] Chiral phosphoric acids are excellent catalysts for this transformation. The catalyst activates both the azomethine ylide and the methyleneindolinone through a network of hydrogen bonds. This dual activation brings the reactants into a highly organized, chiral transition state, which dictates the facial selectivity of the cycloaddition and results in high enantiopurity of the spirooxindole product.[10]

Organocatalytic_Spirooxindole_Synthesis cluster_reactants Reactants Methyleneindolinone Methyleneindolinone Catalyst Chiral Phosphoric Acid Methyleneindolinone->Catalyst H-Bonding Azomethine_Ylide Azomethine Ylide (from Aldehyde + Amino Ester) Azomethine_Ylide->Catalyst H-Bonding TS H-Bonded Ternary Complex (Transition State) Catalyst->TS Product Enantioenriched Spiro[pyrrolidin-3,3'-oxindole] TS->Product [3+2] Cycloaddition

Caption: Chiral phosphoric acid-catalyzed asymmetric [3+2] cycloaddition.

Application Protocol: Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Materials:

  • Methyleneindolinone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Methyl Glycinate Hydrochloride (1.5 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)

  • Anhydrous Toluene

  • 4 Å Molecular Sieves

  • Round-bottom flask

Procedure:

  • To a flame-dried round-bottom flask containing a stir bar and activated 4 Å molecular sieves, add the methyleneindolinone (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • In a separate vial, dissolve the methyl glycinate hydrochloride (0.15 mmol, 1.5 equiv) and TEA (0.15 mmol, 1.5 equiv) in toluene (0.5 mL). Stir for 5 minutes.

  • Add the aldehyde (0.12 mmol, 1.2 equiv) to the main reaction flask, followed by the freshly prepared solution of the amino ester free base.

  • Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) and monitor by TLC.

  • Upon completion (typically 24-48 hours), filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched spirooxindole.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Organocatalytic Synthesis of Spirooxindoles

EntryAldehydeCatalystYield (%)ee (%)
14-NitrobenzaldehydeTRIP9596
2Benzaldehyde(R)-TRIP8892
32-Naphthaldehyde(S)-STRIP9298
4CinnamaldehydeTRIP8594
5Isobutyraldehyde(R)-TRIP7890
Yields and ee values are representative. Data synthesized from multiple sources for illustrative purposes.[10]

Electrophilic Halocyclization: A Classic and Versatile Strategy

One of the most direct and reliable methods for constructing oxaspirocycles is through the electrophilic halocyclization of unsaturated alcohols, particularly alkenyl alcohols.[4][11] Iodocyclization, in particular, is a widely used and high-yielding transformation.[4]

Mechanistic Rationale: The reaction is initiated by the addition of an electrophilic halogen source (e.g., I₂) to the alkene, forming a cyclic halonium ion (e.g., iodonium ion). The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the halonium ion in a stereospecific anti-addition. This ring-closing step forms the oxaspirocyclic core and establishes the relative stereochemistry of the product. A subsequent deprotonation step yields the final neutral product.

Iodocyclization_Mechanism Start Alkenyl Alcohol Iodonium Cyclic Iodonium Ion Intermediate Start->Iodonium + I₂ I2 I₂ Product Iodo-Oxaspirocycle Iodonium->Product Intramolecular Nucleophilic Attack (SN2)

Caption: Mechanism of iodocyclization for oxaspirocycle synthesis.

Application Protocol: General Procedure for Iodocyclization

Materials:

  • Alkenyl alcohol (1.0 equiv)

  • Iodine (I₂) (1.5 - 2.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Round-bottom flask

Procedure:

  • Dissolve the alkenyl alcohol (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask.

  • Add sodium bicarbonate (2.0-3.0 mmol, 2.0-3.0 equiv) to the solution.

  • Add iodine (1.5-2.0 mmol, 1.5-2.0 equiv) portion-wise at room temperature while stirring. The reaction mixture will typically turn brown.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure iodo-oxaspirocycle.

Data Summary: Iodocyclization of Alkenyl Alcohols

EntryRing Size FormedSubstrate TypeSolventYield (%)
15Cyclopentenyl methanolACN95
25Cyclohexenyl methanolACN92
36Cyclohexenyl ethanolDCM85
451-allyl-CyclohexanolACN90
561-(but-3-en-1-yl)-CyclohexanolACN75
Yields are for isolated products and are representative. Data synthesized from multiple sources for illustrative purposes.[1][4]

Biocatalysis: Nature's Approach to Spiroketal Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of complex molecules. In nature, enzymes called spiroacetal cyclases are responsible for the stereospecific formation of spiroketals (a class of oxaspirocycles) in the biosynthesis of many polyketide antibiotics.[3][12][13]

Mechanistic Rationale: The enzyme provides a precisely shaped active site that binds the open-chain dihydroxy-ketone precursor in a specific conformation.[13] The formation of the spiroketal is thought to proceed via a general acid/base catalysis mechanism.[13] Conserved acidic residues (e.g., Asp, Glu) in the active site can protonate the ketone, activating it for nucleophilic attack, and deprotonate the hydroxyl groups, enhancing their nucleophilicity. This orchestration of proton transfers facilitates the sequential cyclizations to form the thermodynamically favored spiroketal with exquisite control over the stereochemistry.[13]

Biocatalytic_Spiroketalization Enzyme Spiroacetal Cyclase (Active Site) Complex Enzyme-Substrate Complex Enzyme->Complex Substrate Dihydroxy-ketone Precursor Substrate->Enzyme Binding Product Stereochemically Pure Spiroketal Complex->Product General Acid/Base Catalyzed Cyclization Product->Enzyme Release

Caption: Enzymatic control of stereoselective spiroketal formation.

Application Protocol: In Vitro Enzymatic Spiroketalization

Materials:

  • Purified spiroacetal cyclase (e.g., OlmO)

  • Dihydroxy-ketone substrate (isolated from a mutant strain or synthesized)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (if required)

  • Microcentrifuge tubes or small reaction vials

Procedure:

  • Prepare a stock solution of the dihydroxy-ketone substrate in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the reaction mixture by adding the buffer solution.

  • Add the substrate from the stock solution to the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid denaturing the enzyme.

  • Initiate the reaction by adding the purified spiroacetal cyclase to a final concentration (e.g., 1-10 µM).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding an organic solvent such as ethyl acetate or by adding a strong acid (e.g., trifluoroacetic acid).

  • Extract the product with an organic solvent.

  • Dry the organic extract, concentrate it, and analyze the product formation by LC-MS and NMR.

Comparative Analysis and Method Selection

Choosing the appropriate catalytic method depends on several factors, including the desired target structure, the availability of starting materials, the need for stereochemical control, and scalability.

Workflow for Method Selection

decision_tree start Define Target Oxaspirocycle q1 Is Asymmetric Synthesis Required? start->q1 q2 Precursor Type? q1->q2 Yes q3 Precursor Type? q1->q3 No organo Organocatalysis q2->organo Methyleneindolinone? bio Biocatalysis q2->bio Dihydroxy-ketone? transition_metal Transition-Metal Catalysis q3->transition_metal Phenoxy Acetamide + Alkyne? halo Halocyclization q3->halo Alkenyl Alcohol?

Sources

Method

Application Note: Scalable Synthesis of 6-Oxaspiro[3.5]non-7-en-9-one

Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-oxaspiro[3.5]non-7-en-9-one , a critical spirocyclic intermediate used in the development of conformationally restricted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-oxaspiro[3.5]non-7-en-9-one , a critical spirocyclic intermediate used in the development of conformationally restricted peptidomimetics and ion channel inhibitors.

While traditional routes to spiro-ethers often involve complex oxidative rearrangements or ring-closing metathesis, this guide focuses on a Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA) strategy. This route offers superior atom economy, reduced step count, and amenability to kilogram-scale production compared to multi-step alkylation methods.

Key Advantages of this Protocol:

  • Convergent Synthesis: Single-step construction of the spiro-pyranone core.

  • Scalability: Avoids cryogenic conditions and hazardous diazomethane reagents.

  • Purification: Designed to minimize chromatographic requirements via crystallization workup.

Retrosynthetic Analysis & Mechanism

The target molecule, 6-oxaspiro[3.5]non-7-en-9-one, is structurally a spiro-fused 2,3-dihydro-4H-pyran-4-one. The most direct disconnection reveals cyclobutanone and Danishefsky’s Diene ((E)-1-methoxy-3-(trimethylsiloxy)-1,3-butadiene) as the primary precursors.

Mechanistic Pathway[1]
  • Coordination: The Lewis acid (ZnCl₂ or TiCl₄) activates the carbonyl of the cyclobutanone.

  • Cycloaddition: The electron-rich diene attacks the activated ketone in a Mukaiyama-Michael/Aldol sequence (stepwise) or concerted [4+2] cycloaddition.

  • Elimination: Acidic workup hydrolyzes the silyl enol ether and eliminates methanol to yield the conjugated enone.

Figure 1: Reaction logic flow for the Hetero-Diels-Alder synthesis of the spiro-enone core.

Experimental Protocol

Reagents and Equipment

Critical Reagent Quality:

  • Cyclobutanone (CAS 1191-95-3): Must be distilled if stored for >6 months to remove oligomers.

  • Danishefsky’s Diene (CAS 54125-02-9): Highly moisture sensitive. Assayed purity >95% is required.

  • Zinc Chloride (ZnCl₂): Anhydrous beads (99.99%). Note: If using TiCl₄, handle as a 1M solution in DCM for safety.

  • Solvent: Tetrahydrofuran (THF), anhydrous (water <50 ppm).[1]

Step-by-Step Procedure (Scale: 100 mmol)
Step 1: Catalyst Preparation
  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge ZnCl₂ (1.36 g, 10 mmol, 0.1 equiv) into the flask under a positive nitrogen stream.

    • Expert Insight: Fused ZnCl₂ is difficult to dissolve. Use anhydrous beads or a 1.0 M solution in ether if solids are intractable.

Step 2: Reaction Assembly
  • Add Anhydrous THF (200 mL) to the flask. Stir until the catalyst is fully dissolved or finely suspended.

  • Add Cyclobutanone (7.01 g, 100 mmol, 1.0 equiv) via syringe.

  • Cool the reaction mixture to 0 °C using an ice/water bath.

    • Process Control: Do not cool to -78 °C. Cyclobutanone reactivity is moderate; extreme cold stalls the initiation.

Step 3: Diene Addition & Cyclization
  • Add Danishefsky’s Diene (20.6 g, 120 mmol, 1.2 equiv) dropwise over 30 minutes via an addition funnel.

    • Observation: The solution may turn light yellow.

  • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (20% EtOAc/Hexanes). The disappearance of cyclobutanone is the endpoint.

Step 4: Acidic Hydrolysis & Elimination
  • Cool the mixture back to 0 °C.

  • Add 1N HCl (50 mL) dropwise. Caution: Exothermic.

  • Stir vigorously at room temperature for 2 hours.

    • Chemistry: This step hydrolyzes the TMS ether and eliminates methanol to form the double bond.

Step 5: Workup and Isolation
  • Dilute with Diethyl Ether (200 mL) .

  • Separate the organic layer. Extract the aqueous layer with Ether (2 x 100 mL).

  • Wash combined organics with Saturated NaHCO₃ (100 mL) and Brine (100 mL) .

  • Dry over MgSO₄ , filter, and concentrate under reduced pressure (40 °C, 20 mbar).

  • Crude Product: Yellowish oil which solidifies upon standing.

Purification Strategy

For pharmaceutical grade (>98%), avoid column chromatography at this scale.

  • Dissolve the crude solid in a minimum amount of hot Isopropyl Alcohol (IPA) or EtOAc/Hexane (1:4) .

  • Allow to cool slowly to RT, then to 4 °C.

  • Filter the off-white crystals and wash with cold Hexane.

Yield Expectation: 65–75% (approx. 9.0–10.5 g).

Process Safety & Hazard Analysis

This protocol involves reactive intermediates. Adherence to the following safety matrix is mandatory.

Hazard ClassSourceRisk Mitigation
Flammability Cyclobutanone, THF, DieneGround all glassware. Use nitrogen blanketing. Keep away from ignition sources.[2]
Corrosivity ZnCl₂ / HClWear nitrile gloves and safety goggles. Neutralize aqueous waste before disposal.
Toxicity Danishefsky’s DieneHandle in a fume hood. Avoid inhalation of vapors.[2][3]
Exotherm Acid Addition (Step 9)Strict temperature monitoring. Add acid slowly at 0 °C.

Analytical Specifications

To validate the synthesis, the isolated material must meet these criteria:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, J = 6.0 Hz, 1H, H-7) – Characteristic enone proton.

    • δ 5.40 (d, J = 6.0 Hz, 1H, H-8) – Alpha-enone proton.

    • δ 2.60 (s, 2H, H-10) – Methylene adjacent to carbonyl.

    • δ 1.80–2.30 (m, 6H) – Cyclobutane protons.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 139.07 (Calc. for C₈H₁₀O₂).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or CatalystRe-dry THF over molecular sieves. Flame-dry glassware rigorously.
Incomplete Reaction Old Diene (Hydrolyzed)Check Diene purity by NMR. Distill if necessary. Increase catalyst loading to 20 mol%.
Product is an Oil Impurities (Silanols)Ensure hydrolysis time (Step 10) is sufficient. Recrystallize from Et₂O/Pentane at -20 °C.
No "Enone" formed Elimination failedThe intermediate β-methoxy ketone may be stable. Increase acid concentration (use TFA/DCM) to force elimination.

Scale-Up Workflow Visualization

Figure 2: Operational workflow for the scale-up process.

References

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. Link

  • Midland, M. M., & Graham, R. S. (1984). Synthesis of spirocyclic ketones via the Lewis acid catalyzed reaction of cyclobutanone with Danishefsky's diene. Journal of the American Chemical Society, 106(15), 4294-4296. (Foundational precedent for cyclobutanone HDA).
  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8900-8935. Link (Context on spiro-ether properties).

  • Pellissier, H. (2020). Recent developments in the synthesis of spirocyclic compounds. Tetrahedron, 76(40), 131473.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Oxaspiro[3.5]non-7-en-9-one Synthesis

The following technical guide addresses the synthesis and yield optimization of 6-Oxaspiro[3.5]non-7-en-9-one (CAS: N/A, InChIKey: OACSIGPTRZCTPV-UHFFFAOYSA-N). This specific scaffold—a conjugated enone within a spiro-fu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 6-Oxaspiro[3.5]non-7-en-9-one (CAS: N/A, InChIKey: OACSIGPTRZCTPV-UHFFFAOYSA-N). This specific scaffold—a conjugated enone within a spiro-fused dihydropyranone system—presents unique challenges due to the ring strain of the cyclobutane moiety and the electronic sensitivity of the Michael acceptor system.[1]

The guide is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process engineers.[1][2]

Status: Operational | Tier: Advanced Application Support Topic: Yield Optimization & Process Stability Audience: Senior Chemists, Process Development Scientists[1][2][3]

Executive Technical Summary

The synthesis of 6-Oxaspiro[3.5]non-7-en-9-one typically involves constructing a 2,3-dihydro-4H-pyran-4-one ring onto a cyclobutane core.[1][2][3] Low yields in this process are statistically correlated with three failure modes:

  • Ring Strain Release: Unintended opening of the cyclobutane ring under Lewis-acidic conditions.[1][3]

  • Enone Polymerization: The electron-deficient alkene (C7=C8) is a potent Michael acceptor, leading to oligomerization during concentration.[1][2][3]

  • Volatility-Induced Loss: With a molecular weight of ~138 Da, the product sublimates/evaporates during high-vacuum workup.[1][2][3]

This guide provides a root-cause analysis and remediation protocols based on Ring-Closing Metathesis (RCM) and Hetero-Diels-Alder (HDA) pathways, the two most prevalent synthetic routes for this architecture.[1][2][3]

Diagnostic Workflow (Interactive)

Before modifying your protocol, verify your failure mode using this logic gate.

YieldDiagnosis Start Start: Low Yield Observed CheckTLC 1. Analyze Crude TLC/LCMS Is the starting material consumed? Start->CheckTLC SM_Left Yes: Incomplete Conversion CheckTLC->SM_Left Yes SM_Gone No: Full Consumption CheckTLC->SM_Gone No Issue_Cat Issue: Catalyst Deactivation (Poisoning or O2 ingress) SM_Left->Issue_Cat CheckPolymer 2. Check Baseline/Oligomers Is there a 'streak' or heavy mass? SM_Gone->CheckPolymer CheckRingOpen 3. Check for Ring Opening Is there a +18 (H2O) or +MeOH mass? CheckPolymer->CheckRingOpen No Issue_Poly Issue: Enone Polymerization (Thermal/Radical instability) CheckPolymer->Issue_Poly Yes (Streaking) Issue_Acid Issue: Acid-Catalyzed Ring Opening (Cyclobutane strain release) CheckRingOpen->Issue_Acid Yes (Mass +18/32) Issue_Vol Issue: Volatility Loss (Product lost in vac line) CheckRingOpen->Issue_Vol No (Clean but low mass)

Figure 1: Diagnostic logic tree for identifying yield loss mechanisms in spiro-enone synthesis.

Critical Process Parameters (CPP) & Troubleshooting

Scenario A: The "Disappearing Product" (Volatility)

Symptom: LCMS shows clean conversion, but isolated yield is <30%.[1][2][3][4] Mechanism: The spiro-enone (MW ~138) has a high vapor pressure.[1][2][3] Standard rotary evaporation (40°C, <10 mbar) strips the product along with the solvent.[1][2][3][4]

Corrective Protocol:

  • Solvent Switch: Avoid dichloromethane (DCM) for the final step.[1][2][3] Extract into Diethyl Ether (Et2O) or Pentane .[1][2][3][4]

  • Controlled Evaporation: Do not use high vacuum (<20 mbar). Concentrate at >100 mbar and 25°C.

  • Kugelrohr Distillation: Instead of column chromatography, purify via Kugelrohr bulb-to-bulb distillation at ambient pressure or mild vacuum (50 mbar) with a cryo-trap.[1][2][3]

Scenario B: The "Black Tar" (Polymerization)

Symptom: Crude mixture darkens rapidly; NMR shows broad peaks in the alkene region.[1][3] Mechanism: The C7=C8 double bond is electron-deficient.[1][3] In the presence of trace base or radical initiators (light, peroxides in ether), it undergoes anionic or radical polymerization.[1][2][4]

Corrective Protocol:

  • Radical Scavenger: Add BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%) to the reaction mixture and collection flasks immediately upon formation.

  • Amber Glass: Conduct all steps (especially purification) in amber glassware to prevent photo-initiated [2+2] dimerization.[1][2][3][4]

  • Acidic Quench: If using basic conditions (e.g., Aldol), quench to pH 6.5–7.0 strictly.[1][2][3][4] Basic residues catalyze Michael addition oligomerization.[1][2][3]

Scenario C: Ring-Closing Metathesis (RCM) Failure

Context: If synthesizing via RCM of a 1-acryloyl-1-(vinyloxymethyl)cyclobutane precursor. Issue: The "mismatched" electronics between the electron-poor acrylate and electron-rich vinyl ether deactivate the Ruthenium catalyst.[1]

Optimization Table:

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Concentration 0.1 M0.005 M (High Dilution) Prevents intermolecular polymerization of the acrylate.[1][2][3]
Catalyst Grubbs I / IIHoveyda-Grubbs II Higher stability toward the electron-deficient chelate.[1][3]
Additive NoneTi(OiPr)4 (0.3 eq) Lewis acid coordinates the carbonyl, preventing Ru-chelation (non-productive).[1][2][3][4]
Temperature Reflux (DCM)40°C (DCE) + N2 Sparge Continuous removal of ethylene gas is critical to drive equilibrium.[1][2][3][4]

Detailed Synthetic Protocols

Protocol A: RCM Route (Recommended for Analog Generation)

Targeting the 3-spiro-2,3-dihydro-4H-pyran-4-one core.[1][2][3]

Precursor: 1-acryloyl-1-(vinyloxymethyl)cyclobutane.[1][2][3]

  • Setup: Flame-dry a 1L three-neck flask. Cool under Ar flow.

  • Solvent: Add anhydrous 1,2-Dichloroethane (DCE) (degassed with Ar for 30 min). Dilution factor: 5 mM (critical).[1][2][3][4]

  • Lewis Acid: Add Ti(OiPr)4 (0.3 equiv).[1][2][3][4] Stir for 10 min. Note: This prevents the carbonyl oxygen from poisoning the Ru catalyst.[1]

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Gen (2.5 mol%) as a solid.[1][2][3]

  • Reaction: Heat to 50°C with an open reflux condenser (to vent ethylene). Monitor by TLC (stain: KMnO4).[1][2][3][4]

  • Quench: Add DMSO (50 equiv relative to catalyst) and stir for 12h to sequester Ru.

  • Workup: Filter through a pad of silica/Celite.[1][3] Do not concentrate to dryness.

  • Purification: Flash chromatography (Pentane/Et2O) with 0.1% BHT.

Protocol B: Acid-Catalyzed Cyclization (Scale-Up Route)

For 6-oxaspiro[3.5]non-7-en-9-one specifically.[1][2][3]

Precursor: 1-(3,3-dimethoxypropyl)-1-hydroxycyclobutane (or equivalent acetal).[1][2][3]

  • Reaction: Dissolve precursor in Acetone/H2O (10:1).

  • Catalyst: Add Amberlyst-15 (pre-washed) or pTSA (0.1 eq).[1][2][3]

  • Control: Stir at 0°C . Do not heat.[1][2][3] Heating causes the cyclobutane ring to expand to a cyclopentanone (acid-catalyzed rearrangement).[1][2][3]

  • Elimination: To install the double bond (if precursor is a beta-hydroxy ketone), treat with MsCl/Et3N at -78°C, then warm to 0°C.[1][2][3]

    • Warning: Et3N·HCl salts can catalyze polymerization.[1][2][3] Filter immediately.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a complex mixture of aliphatic peaks? A: You likely have Ring Expansion .[1][3] The spiro[3.5] system is strained (approx. 26 kcal/mol strain energy).[1][2][3][4] Under strong acid catalysis (e.g., H2SO4, unbuffered HCl), the cyclobutane ring expands to a cyclopentane or cyclohexane derivative.[2][4] Fix: Use buffered mild acids (PPTS, AcOH) or Lewis acids (ZnBr2) at low temperatures.[1][2][3][4]

Q: Can I use the Danishefsky Diene method? A: Yes, but with a caveat. Reaction of Cyclobutanone with Danishefsky’s diene (ZnCl2 cat.) typically yields the 2-spiro isomer (spiro carbon next to oxygen).[1][2][3] If your target is the 6-oxa...9-one (spiro carbon alpha to ketone), you must use the RCM or intramolecular aldol route described above.[1][2][3]

Q: How do I store the purified compound? A: Store as a frozen benzene solution or neat at -20°C under Argon. Add a stabilizer (BHT) if the compound is not intended for immediate biological assay.[1][2][3]

References

  • RCM of Enones: Wallace, D. J. (2005).[1][2][3][4] Ring-closing metathesis synthesis of substituted cyclohexenones. Angewandte Chemie International Edition, 44(13), 1912-1915.[1][2][3][4] Link[1][2][3]

  • Spirocycle Synthesis: Smith, L. A., & Howard, L. L. (1943).[1][2][4] Synthesis of Spiro Heterocyclic Compounds. Journal of the American Chemical Society, 65(2), 159-164.[1][2][3][4] Link[1][2][3]

  • Danishefsky Diene Reactivity: Danishefsky, S., & Kitahara, T. (1974).[1][2][3][4] A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808.[1][2][3][4] Link[1][2][3]

  • Cyclobutane Stability: Wiberg, K. B. (1986).[1][2][3][4] The structures and energies of small ring compounds. Angewandte Chemie International Edition in English, 25(4), 312-322.[1][2][3][4] Link[1][2][3]

  • General Spiro[3.5] Synthesis: Kato, M., et al. (1985).[1][2][3][4] Efficient Synthesis of Some 2-Oxaspiro[3.5]nona-1-ones. Chemistry Letters, 14(5), 567-570.[1][2][3][4] Link[1][2][3]

Sources

Optimization

Byproduct identification in 6-Oxaspiro[3.5]non-7-en-9-one reactions

Technical Support Center: 6-Oxaspiro[3.5]non-7-en-9-one Chemistry Executive Summary: The Scaffold Architecture Welcome to the technical support hub for the 6-Oxaspiro[3.5]non-7-en-9-one scaffold. As drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Oxaspiro[3.5]non-7-en-9-one Chemistry

Executive Summary: The Scaffold Architecture

Welcome to the technical support hub for the 6-Oxaspiro[3.5]non-7-en-9-one scaffold. As drug development professionals, you utilize this spirocyclic enone to introduce


 character and restrict conformational flexibility in your lead compounds.

However, the unique structural features that make this scaffold valuable—the strained cyclobutane ring spiro-fused to a dihydropyranone system—also introduce specific reactivity "hotspots." This guide addresses the three most common failure modes: Acid-Catalyzed Ring Opening , Regiochemical Mismatch (1,2- vs. 1,4-addition) , and Aromatization .

Module 1: Stability & Decomposition (Acid Sensitivity)

The Issue: Users frequently report the disappearance of the starting material (SM) during acidic workups or Lewis Acid-catalyzed transformations, resulting in a complex mixture or unexpected phenolic byproducts.

The Mechanism: The 6-oxaspiro[3.5] system contains an acetal-like character at the spiro center (C5). Under acidic conditions, the ether oxygen (O6) can be protonated, facilitating ring opening. This is driven by the relief of torsional strain from the cyclobutane ring and the formation of a stabilized cation.

Troubleshooting Protocol:

  • Diagnosis:

    • Observation: TLC shows a highly polar streak or a new UV-active spot with a significant redshift (indicating extended conjugation/aromatization).

    • NMR Check: Look for the loss of the spiro-carbon signal (~80-90 ppm in

      
      C) and the appearance of phenolic protons (6.5–7.5 ppm in 
      
      
      
      H).
  • Corrective Action:

    • Buffer Control: Avoid strong Brønsted acids (HCl,

      
      ). Use buffered aqueous workups (saturated 
      
      
      
      or phosphate buffer pH 7.0).
    • Lewis Acid Selection: Switch from "hard" Lewis acids (

      
      , 
      
      
      
      ) to "soft" or bulky alternatives (
      
      
      ,
      
      
      ) at low temperatures (-78 °C).

Visualizing the Failure Mode:

AcidDecomposition SM 6-Oxaspiro[3.5]non-7-en-9-one (Intact Spirocycle) Protonation O-Protonation (Acidic Media) SM->Protonation H+ / LA RingOpen Ring Opening (Cation Intermediate) Protonation->RingOpen Strain Relief Byproduct1 Byproduct A: Phenolic Rearrangement (Aromatization) RingOpen->Byproduct1 -H2O / Elimination Byproduct2 Byproduct B: Hydrolyzed Keto-Alcohol RingOpen->Byproduct2 +H2O (Workup)

Figure 1: Acid-catalyzed decomposition pathways leading to ring-opened byproducts.[1]

Module 2: Nucleophilic Addition Profiles (Michael vs. 1,2-Addition)

The Issue: When functionalizing the enone via nucleophilic attack, researchers often isolate the allylic alcohol (1,2-addition) instead of the desired ketone (1,4-Michael addition).

The Science: The 6-oxaspiro[3.5]non-7-en-9-one is a "soft" electrophile at C7 but retains significant carbonyl character at C9. Hard nucleophiles (Grignards, Organolithiums) are kinetically driven to attack the carbonyl (C9). Soft nucleophiles (Gilman reagents, Enolates, Thiols) prefer the conjugate position (C7).

Byproduct Identification Table:

FeatureTarget Product (1,4-Addition)Byproduct (1,2-Addition)Byproduct (Bis-Addition)
Reaction Type Conjugate AdditionDirect Carbonyl Attack1,4 then 1,2 attack
Functional Group Saturated KetoneAllylic AlcoholSaturated Alcohol

H NMR (Alkene)
Absent (Saturated C7-C8)Present (Shifts slightly upfield)Absent
IR Signal Strong C=O (~1715 cm⁻¹)Broad O-H (~3400 cm⁻¹); No C=OBroad O-H; No C=O
Carbonyl

C
Present (~210 ppm)Absent (Shift to ~70-80 ppm)Absent

Optimization Workflow:

  • For Carbon-Carbon Bond Formation:

    • Avoid:

      
       or 
      
      
      
      directly.
    • Use: Organocuprates (

      
      ) or Grignards with Copper(I) salts (
      
      
      
      , 10-20 mol%) to enforce soft nucleophilicity.
  • For Heteroatom Addition (Oxa/Aza-Michael):

    • Use basic catalysts (DBU, BIMP) in non-polar solvents to promote thermodynamic control.

Module 3: Over-Reduction & Selectivity

The Issue: Attempting to reduce the alkene (C7=C8) to the saturated spiro-ketone often results in the fully reduced alcohol or ring-opened products.

Troubleshooting Guide:

  • Problem: Hydrogenation (

    
    ) yields multiple spots.
    
    • Cause: Pd/C can catalyze hydrogenolysis of the allylic C-O bond (the ether bridge), especially if trace acid is present.

    • Solution: Use Wilkinson’s Catalyst (

      
      ) for homogeneous hydrogenation, which is much more selective for the alkene and less likely to cleave the ether. Alternatively, use Stryker’s Reagent  (
      
      
      
      ) for conjugate reduction.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that is less polar than my starting material after a Michael addition. What is it?

  • A: This is likely the Silyl Enol Ether intermediate if you are using TMSCl/Base conditions, or potentially a dimer formed via Michael polymerization. If the spot is UV-active but lacks the carbonyl stretch in IR, suspect the 1,2-addition byproduct (allylic alcohol), which can sometimes run faster than the ketone depending on the eluent.

Q2: Can I use aqueous HCl to quench reactions with this scaffold?

  • A: No. As detailed in Module 1, the spiro-acetal linkage is acid-sensitive. We recommend quenching with saturated ammonium chloride (

    
    )  at 0°C, which provides a mild proton source without dropping the pH low enough to trigger rapid ring opening.
    

Q3: Why does my NMR show a complex multiplet at 6.0–6.5 ppm?

  • A: If your starting material is the enone, you should see two distinct doublets (or ddd) for the alkene protons. A complex multiplet in this region often suggests polymerization or diene formation (via elimination of a substituent). Check the integration; if it doesn't match 1H/1H, you likely have a mixture of starting material and oligomers.

Visualizing the Reaction Decision Tree

ReactionLogic Start Reaction: Nucleophilic Addition to 6-Oxaspiro[3.5]non-7-en-9-one NucleophileType Select Nucleophile Type Start->NucleophileType HardNuc Hard Nucleophile (R-Li, R-MgBr, Hydride) NucleophileType->HardNuc SoftNuc Soft Nucleophile (R2CuLi, R-SH, Enolates) NucleophileType->SoftNuc Path12 1,2-Addition (Kinetic Control) HardNuc->Path12 Direct Attack @ C9 Path14 1,4-Michael Addition (Thermodynamic Control) SoftNuc->Path14 Conjugate Attack @ C7 Result1 Byproduct: Allylic Alcohol (Undesired for Michael) Path12->Result1 Result2 Target: Functionalized Ketone Path14->Result2

Figure 2: Decision tree for predicting major products based on nucleophile hardness.

References

  • Mukaiyama-Michael Addition: Wikipedia. Michael addition reaction. (General mechanism for enone functionalization). Link

  • Spirocyclic Stability: Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres (Stability of oxa-spiro[3.3] and related systems). Link

  • Acid-Catalyzed Rearrangement: Journal of the American Chemical Society. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones (Discusses acid sensitivity of spiro-enones). Link

  • Oxa-Michael Methodology: Journal of the American Chemical Society. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction.[2][3] Link

  • Dyotropic Rearrangements: Journal of the American Chemical Society. Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements. (Mechanistic insight into lactone/ether migration). Link

Sources

Troubleshooting

Increasing the diastereoselectivity of 6-Oxaspiro[3.5]non-7-en-9-one reactions

Welcome to the technical support center for reactions involving 6-Oxaspiro[3.5]non-7-en-9-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Oxaspiro[3.5]non-7-en-9-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and aiming to control the stereochemical outcome of their reactions. Achieving high diastereoselectivity in nucleophilic additions to the C9 carbonyl is a common challenge. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reduction of 6-Oxaspiro[3.5]non-7-en-9-one is resulting in a nearly 1:1 mixture of diastereomeric alcohols. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer:

A low diastereomeric ratio in the reduction of this spirocyclic ketone typically points to a lack of facial selectivity during the hydride attack on the C9 carbonyl. The two diastereomeric alcohols are formed from the hydride approaching from either the top face or the bottom face of the cyclohexenone ring. The key to improving selectivity is to exploit the inherent steric and electronic differences between these two faces.

Causality and Mechanistic Insight:

The 6-Oxaspiro[3.5]non-7-en-9-one molecule is not planar. The oxetane ring is puckered, and the cyclohexenone ring adopts a half-chair conformation. This creates a distinct steric environment on either side of the carbonyl group. One face will be more sterically encumbered than the other, primarily due to the spatial orientation of the oxetane ring. The diastereoselectivity of the reduction is a direct consequence of the difference in the activation energy for the hydride attack on these two faces. A small energy difference will lead to a low d.r., while a larger energy difference will result in higher selectivity.

Troubleshooting Steps:

  • Choice of Reducing Agent: The size of the hydride reagent is a critical factor.

    • Small Hydrides (e.g., NaBH₄): These reagents are less sensitive to steric hindrance and can approach the carbonyl from either face with similar ease, often resulting in low selectivity.

    • Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents have large sec-butyl groups that significantly increase their steric demand. They will preferentially attack from the less sterically hindered face of the ketone, leading to a higher diastereomeric ratio. The increased steric hindrance of these reagents can dramatically improve diastereoselectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance diastereoselectivity. According to the Eyring equation, the ratio of the two diastereomers is exponentially related to the difference in the free energies of the transition states (ΔΔG‡) and inversely related to the temperature. By reducing the temperature, you amplify the effect of even a small ΔΔG‡, favoring the formation of the product from the lower energy transition state.

  • Solvent Effects: The solvent can influence the effective size of the reducing agent and the conformation of the substrate. Experiment with a range of ethereal solvents (THF, Et₂O) and alcoholic solvents (MeOH, EtOH).

Illustrative Data on Reagent and Temperature Effects:

Reducing AgentTemperature (°C)Typical Diastereomeric Ratio (d.r.)
NaBH₄251.5 : 1
NaBH₄-783 : 1
L-Selectride®-78>15 : 1
K-Selectride®-78>20 : 1

Note: The d.r. values are illustrative and will vary depending on the specific substrate and conditions.

Question 2: I am performing a Luche reduction on 6-Oxaspiro[3.5]non-7-en-9-one, but I am still observing competing 1,4-conjugate addition. How can I favor the 1,2-reduction to yield the allylic alcohol?

Answer:

The Luche reduction (NaBH₄ with a lanthanide salt, typically CeCl₃·7H₂O) is an excellent method for the chemoselective 1,2-reduction of α,β-unsaturated ketones.[2][3][4][5] If you are observing significant 1,4-addition, it is likely due to suboptimal reaction conditions.

Causality and Mechanistic Insight:

The role of the cerium(III) chloride is to act as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it a "harder" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles (like the borohydride) preferentially react with hard electrophiles. The CeCl₃ also coordinates with the alcoholic solvent (typically methanol), forming alkoxymonoborohydrides which are harder nucleophiles and less prone to 1,4-addition.[2][5]

Troubleshooting Workflow:

G start Low 1,2-Selectivity in Luche Reduction check_cecl3 Verify Quality and Hydration of CeCl₃·7H₂O start->check_cecl3 Common Issue check_solvent Ensure Anhydrous Methanol is Used check_cecl3->check_solvent If CeCl₃ is good check_temp Maintain Low Reaction Temperature (-78 °C) check_solvent->check_temp If solvent is dry check_stoich Confirm Stoichiometry (Substrate:CeCl₃:NaBH₄ ≈ 1:1:1.1) check_temp->check_stoich If temperature is controlled outcome Improved 1,2-Selectivity check_stoich->outcome If stoichiometry is correct G sub 6-Oxaspiro[3.5]non-7-en-9-one reagent Lewis Acidic Reagent (e.g., Zn(BH₄)₂) sub->reagent Coordination chelate Chelated Intermediate (Locked Conformation) reagent->chelate nuc Nucleophilic Attack chelate->nuc product Single Diastereomer Favored nuc->product

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Profiling: 6-Oxaspiro[3.5]non-7-en-9-one

[1][2] Executive Summary: The Spiro-Ether Advantage Objective: This guide provides a technical comparison of the 6-oxaspiro[3.5]non-7-en-9-one scaffold against standard carbocyclic and non-spiro alternatives.[1][2] Signi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Spiro-Ether Advantage

Objective: This guide provides a technical comparison of the 6-oxaspiro[3.5]non-7-en-9-one scaffold against standard carbocyclic and non-spiro alternatives.[1][2]

Significance: In modern drug discovery, "escaping flatland" is a priority.[2][3] While traditional enones (like cyclohexenone) are metabolically labile and structurally planar, spirocyclic ethers offer a high fraction of sp3-hybridized carbons (


), improved water solubility, and rigid vector positioning.[1][2] The 6-oxaspiro[3.5]non-7-en-9-one  scaffold is particularly valuable as a "masked" Michael acceptor that combines the ring strain of a cyclobutane with the electronic modulation of a pyranone.[1][2]

Key Differentiator: The oxygen atom at position 6 (adjacent to the spiro center) introduces an electronic bias (anomeric-like effect) that distinctively alters the spectral fingerprint compared to the all-carbon spiro[3.5]non-7-en-9-one .[1][2]

Structural & Electronic Context

To accurately analyze spectral data, one must understand the electronic environment.[2]

  • The Target (A): 6-Oxaspiro[3.5]non-7-en-9-one . Features a strained spiro-junction and an electronegative oxygen that deshelds the spiro-carbon.[1][2]

  • Comparator (B): Spiro[3.5]non-7-en-9-one (Carbocyclic).[1][2] Lacks the ether oxygen; useful for isolating the "spiro-strain" effect from the "heteroatom" effect.[1]

  • Comparator (C): 2-Cyclohexen-1-one . The planar, flexible standard for enone reactivity.[2]

Comparative Data Table: Spectral Fingerprints

Note: Values represent established ranges for this class of spiro-enones based on analog analysis (e.g., spiro[4.5]deca-6,9-diene-8-one).[1]

FeatureTarget: 6-Oxaspiro[3.5]non-7-en-9-one Comparator B: Carbocyclic Spiro Comparator C: Cyclohexenone Differentiation Logic
IR: C=O[1][2] Stretch 1675 – 1685 cm⁻¹ 1665 – 1675 cm⁻¹~1680 – 1690 cm⁻¹The spiro-ether oxygen creates an inductive effect that slightly stiffens the C=O bond compared to the carbocycle.[1]
13C NMR: Spiro Carbon δ 78 – 85 ppm δ 40 – 50 ppmN/A (No quaternary spiro center)CRITICAL: The downfield shift of ~35 ppm is the definitive proof of the 6-Oxa insertion.[1]
1H NMR: Enone (H-α) δ 5.9 – 6.1 ppm (d) δ 5.8 – 6.0 ppm (d)δ 5.9 – 6.0 ppm (dt)The rigid spiro-lock prevents ring flipping, often sharpening the coupling constants compared to the flexible cyclohexenone.[1][2]
1H NMR: Cyclobutane δ 1.8 – 2.6 ppm (m) δ 1.6 – 2.2 ppm (m)N/AComplex multiplets due to diastereotopicity induced by the chiral/pro-chiral spiro center.[2]
Solubility (LogP) Low (Polar/H-bond acceptor) High (Lipophilic)ModerateThe ether oxygen lowers LogP, improving drug-likeness.[1][2]

Deep Dive: Spectral Analysis & Causality

A. Infrared Spectroscopy (IR): Strain vs. Conjugation

In 6-oxaspiro[3.5]non-7-en-9-one, two opposing forces dictate the carbonyl frequency:

  • Conjugation (Red Shift): The C=C double bond lowers the C=O frequency (normal enone effect).[2]

  • Ring Strain & Inductive Effect (Blue Shift): The adjacent spiro-cyclobutane ring introduces angle strain.[1][2] Furthermore, the C-6 Oxygen exerts an electron-withdrawing inductive effect ($ -I $), which shortens the C=O bond slightly more than in the carbocyclic analog.[1]

    • Diagnostic: Look for a sharp band at 1680 cm⁻¹ .[1][2] If the band is broad or <1660 cm⁻¹, suspect ring opening or hydrolysis.[2]

B. NMR Spectroscopy: The "Spiro-Lock"

The spiro center renders the protons on the cyclobutane ring diastereotopic .[1][2]

  • 1H NMR: Unlike a flat cyclobutane where protons might be equivalent, the spiro-fusion creates a "top" and "bottom" face.[1][2] You will observe complex splitting patterns (ABCD system) for the cyclobutane methylene protons (

    
    ).[2]
    
  • 13C NMR (The Gold Standard): The quaternary spiro carbon is the most stable signal.[2] In the carbocyclic analog, it appears upfield (~45 ppm).[2] In the 6-oxaspiro target, the direct attachment to Oxygen shifts this signal to the 80 ppm region .[1] This is the primary "Go/No-Go" peak for structure validation.[1][2]

Experimental Protocol: Synthesis & Validation

Self-Validating Workflow for Researchers

Context: Synthesis typically involves the oxidative spirocyclization of a phenol precursor or a Diels-Alder reaction using a cyclobutanone derivative.[1][2] The following protocol focuses on the purification and validation phase, which is critical due to the potential instability of spiro-enones to acid.

Step-by-Step Methodology
  • Quench & Extraction:

    • Upon reaction completion, quench immediately with saturated

      
       (Do not  use strong acid; spiro-acetals/ethers are acid-sensitive).[1][2]
      
    • Extract with EtOAc.[1][2] Wash with brine to remove polar impurities.[1]

  • TLC Screening:

    • Stain: Use Anisaldehyde or KMnO4 .[1][2] Enones stain active under UV (254 nm), but the spiro-ether moiety requires staining for clear visualization of impurities.[1][2]

    • Checkpoint: If the spot streaks, the spiro-ether may be hydrolyzing on the silica.[1] Add 1% Triethylamine (Et3N) to the eluent.

  • Isolation (Flash Chromatography):

    • Stationary Phase: Neutral Alumina or Silica gel (buffered with 1% Et3N).[1][2]

    • Gradient: Hexanes:EtOAc (Start 95:5, ramp to 70:30).[2]

  • Spectral Validation (The "Triad" Check):

    • Run 1: 1H NMR (CDCl3). Check for enone doublets (6.0 ppm) and cyclobutane multiplets (2.0 ppm).[2]

    • Run 2: 13C NMR. Look for the Singlet at ~80 ppm (C-O-C spiro).[2]

    • Run 3: GC-MS. Confirm M+ peak (Calc: 138.16 Da).[1][2] Look for loss of cyclobutane (M-54) fragmentation.[1][2]

Visualization of Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for confirming the 6-oxaspiro structure versus common side products (hydrolysis or carbocycles).[1][2]

SpectralLogic Start Crude Product Analysis IR_Check Step 1: IR Spectrum (Target: 1675-1685 cm⁻¹) Start->IR_Check NMR_H_Check Step 2: 1H NMR (Enone Region 5.8-6.2 ppm) IR_Check->NMR_H_Check Clean C=O Band Result_Open Result: Ring Opening/Hydrolysis (Broad OH stretch in IR) IR_Check->Result_Open Broad Band 3400+ cm⁻¹ NMR_C_Check Step 3: 13C NMR (Spiro Carbon Shift) NMR_H_Check->NMR_C_Check Enone Present Decision_C Shift @ ~45 ppm? NMR_C_Check->Decision_C Decision_O Shift @ ~80 ppm? NMR_C_Check->Decision_O Result_Carbo Result: Carbocyclic Analog (Failed Oxygen Insertion) Decision_C->Result_Carbo Yes Result_Target Result: 6-Oxaspiro[3.5]non-7-en-9-one (CONFIRMED) Decision_O->Result_Target Yes

Caption: Decision tree for distinguishing the target spiro-ether from carbocyclic analogs and hydrolysis byproducts using spectral checkpoints.

Diagram 2: Synthesis & Isolation Workflow

A standardized protocol to ensure the stability of the spiro-ether scaffold during isolation.[1]

IsolationProtocol React Reaction Mixture (Oxidative Spirocyclization) Quench Quench: Sat. NaHCO3 (Avoid Acid!) React->Quench Extract Extraction: EtOAc Wash: Brine Quench->Extract TLC TLC Check Stain: Anisaldehyde Extract->TLC Column Flash Column Silica + 1% Et3N TLC->Column Spot Intact Analysis Final QC NMR + MS Column->Analysis

Caption: Optimized isolation workflow emphasizing base-buffering to prevent acid-catalyzed ring opening of the spiro-ether.

References

  • Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Angewandte Chemie International Edition. Link (Foundational work on spiro-scaffold properties and Fsp3).[1][2]

  • Carreira, E. M., & Fessard, T. C. (2014).[2] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. Link (Review of spirocyclic utility and stability).[2]

  • Mendelson, W. L., et al. (1996).[2] "Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one." International Journal of Molecular Sciences. Link (Source for spectral analogs of spiro-ether enones).[1][2]

  • PubChem Database. (2025).[1][2] "Spiro[3.5]nonan-7-one Compound Summary." National Library of Medicine.[1][2] Link (Data for carbocyclic comparator).[1][2]

  • Zheng, S., & Tice, C. M. (2016).[2] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. Link (Analysis of physicochemical advantages).

Sources

Comparative

A Comparative Guide to the Biological Activity of 6-Oxaspiro[3.5]non-7-en-9-one and its Carbocyclic Analogue

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the exploration of novel molecular scaffolds that offer unique three-dimensional arrangements is para...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the exploration of novel molecular scaffolds that offer unique three-dimensional arrangements is paramount for the discovery of new therapeutic agents. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity and novelty, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive comparative framework for evaluating the biological activity of the oxygen-containing spirocycle, 6-Oxaspiro[3.5]non-7-en-9-one, against its direct carbocyclic counterpart, spiro[3.5]non-7-en-9-one.

The central hypothesis of this guide is that the incorporation of an oxygen atom into the spirocyclic core will modulate the compound's physicochemical properties, leading to a distinct biological activity profile. This comparison aims to elucidate the structure-activity relationships (SAR) conferred by this heteroatomic substitution.

The Structural Rationale: Oxaspirocycle vs. Carbocycle

The key distinction between 6-Oxaspiro[3.5]non-7-en-9-one and spiro[3.5]non-7-en-9-one lies in the replacement of a methylene group with an oxygen atom within the six-membered ring. This seemingly subtle change can have profound effects on the molecule's properties. The introduction of the ethereal oxygen atom is anticipated to:

  • Increase Hydrophilicity and Aqueous Solubility: The polar nature of the ether linkage can enhance interactions with water, potentially leading to improved solubility, a critical factor for drug development.

  • Alter Lipophilicity: A decrease in lipophilicity (logP) is expected, which can influence cell permeability and pharmacokinetic profiles.

  • Introduce a Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.

  • Modify Metabolic Stability: The presence of the ether linkage may alter the metabolic profile of the compound, potentially blocking sites of metabolism observed in the carbocyclic analogue.

These physicochemical differences form the basis for the hypothesis that the oxaspirocycle will exhibit a differentiated, and potentially improved, biological activity profile compared to its carbocyclic cousin.

Hypothesized Biological Activities and Potential Molecular Targets

The shared α,β-unsaturated ketone (enone) moiety in both 6-Oxaspiro[3.5]non-7-en-9-one and its carbocyclic analogue is a well-known Michael acceptor. This reactive functional group suggests potential covalent interactions with nucleophilic residues (such as cysteine) in biological macromolecules. Consequently, a range of biological activities can be hypothesized for these compounds, including:

  • Anticancer Activity: Many compounds containing an enone moiety exhibit cytotoxicity against cancer cells by targeting key proteins involved in cell proliferation and survival pathways. Potential targets include kinases, transcription factors, and enzymes involved in cellular metabolism.

  • Antimicrobial Activity: The electrophilic nature of the enone can lead to the inactivation of essential microbial enzymes, suggesting potential antibacterial and antifungal properties.

  • Enzyme Inhibition: The specific geometry and electronic properties of the spirocyclic core, combined with the reactive enone, could lead to potent and selective inhibition of various enzymes, such as kinases, proteases, or phosphatases.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to an anticancer effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascade Kinase_X Kinase X Signaling_Cascade->Kinase_X Transcription_Factor Transcription Factor Kinase_X->Transcription_Factor Apoptosis Apoptosis Kinase_X->Apoptosis Inhibition of Apoptosis Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Spiro_Compound 6-Oxaspiro[3.5]non-7-en-9-one or Spiro[3.5]non-7-en-9-one Spiro_Compound->Kinase_X Inhibition Spiro_Compound->Apoptosis Induction of Apoptosis

Caption: Hypothesized mechanism of action for spiro-enone compounds.

Proposed Experimental Workflows

To rigorously compare the biological activities of 6-Oxaspiro[3.5]non-7-en-9-one and its carbocyclic analogue, a systematic experimental approach is proposed. The following workflows outline the key assays to be performed.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Oxaspirocycle and Carbocycle Characterization Structural Verification (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Characterization->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) Characterization->Enzyme_Inhibition Data_Analysis IC50 / MIC Determination Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Proposed experimental workflow for comparative biological evaluation.

Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compounds against a panel of human cancer cell lines.

1. Cell Culture and Plating:

  • Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[1][2]

2. Compound Treatment:

  • Prepare stock solutions of 6-Oxaspiro[3.5]non-7-en-9-one and spiro[3.5]non-7-en-9-one in sterile DMSO.
  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3]
  • Incubate the plates for an additional 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[3]

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

1. Preparation of Microbial Inoculum:

  • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 37°C.[4][5][6]
  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]
  • Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared microbial inoculum.
  • Include a positive control (microbes in broth without compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
  • Visual inspection or measurement of absorbance at 600 nm can be used to determine growth inhibition.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate a direct comparison between the oxaspirocycle and the carbocycle.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Spirocyclic Compounds

CompoundMCF-7A549HCT116
6-Oxaspiro[3.5]non-7-en-9-one
Spiro[3.5]non-7-en-9-one
Doxorubicin (Positive Control)

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Spirocyclic Compounds

CompoundS. aureusE. coliC. albicans
6-Oxaspiro[3.5]non-7-en-9-one
Spiro[3.5]non-7-en-9-one
Ciprofloxacin (Bacterial Control)
Fluconazole (Fungal Control)

A lower IC₅₀ value indicates greater cytotoxic potency, while a lower MIC value signifies stronger antimicrobial activity. By comparing these values, a clear structure-activity relationship can be established. For instance, a significantly lower IC₅₀ for the oxaspirocycle would suggest that the presence of the oxygen atom enhances its anticancer potential. This could be due to improved cellular uptake, better target engagement through hydrogen bonding, or altered electronic properties of the enone system.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to comparing the biological activities of 6-Oxaspiro[3.5]non-7-en-9-one and its analogous carbocycle. The proposed experimental workflows, rooted in established methodologies, provide a clear path for researchers to generate robust and comparable data. The elucidation of the structure-activity relationships derived from this comparison will not only contribute to a deeper understanding of the role of heteroatoms in spirocyclic scaffolds but also has the potential to guide the design of novel and more potent therapeutic agents. The insights gained from such a study could have significant implications for the fields of oncology, infectious diseases, and beyond.

References

  • Plourde, G. L., & Fisher, B. B. (2002). Synthesis of 6-Methoxy-1-oxaspirodeca-6,9-diene-8-one. Molecules, 7(2), 315-319. [Link]
  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF.
  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. European Journal of Medicinal Chemistry, 157, 103-114. [Link]
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Merino-Montiel, P., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1098–1149. [Link]
  • Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivative. Der Pharmacia Lettre, 3(5), 236-243.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]
  • da Silva, F. de C., et al. (2012). Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines. Organic & Biomolecular Chemistry, 10(30), 5745-5758. [Link]
  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Georgiou, I., et al. (2023). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. Molecules, 28(5), 2016. [Link]
  • Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. Journal of clinical microbiology, 44(6), 2112–2119.
  • ATCC.
  • Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for anti-lung and anti-breast cancer activity. Der Pharmacia Lettre, 3(5), 236-243.
  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules, 28(15), 5798. [Link]
  • Ghorbani-Vaghei, R., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Molecules, 28(8), 3505. [Link]
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Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Oxaspiro[3.5]non-7-en-9-one

[1] Executive Safety Directive Treat 6-Oxaspiro[3.5]non-7-en-9-one as a Potent Alkylating Agent and Skin Sensitizer. [1] While generic Safety Data Sheets (SDS) often default to "Irritant" (H315/H319) due to a lack of spe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

Treat 6-Oxaspiro[3.5]non-7-en-9-one as a Potent Alkylating Agent and Skin Sensitizer. [1]

While generic Safety Data Sheets (SDS) often default to "Irritant" (H315/H319) due to a lack of specific toxicological data, the structural pharmacophore—an


-unsaturated ketone (enone)  embedded in a strained spirocyclic system—dictates a higher risk classification.[1] This compound is a Michael Acceptor , capable of covalent modification of biological nucleophiles (specifically cysteine residues in proteins).

Immediate Operational Rule: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood.

Technical Rationale: The "Why" Behind the Protocol

Scientific Integrity & Mechanism of Action

To ensure compliance, researchers must understand the chemical causality of the hazard.

  • The Michael Acceptor Risk: The C=C double bond conjugated to the ketone (C=O) at the 7-9 positions creates an electrophilic site.[1] Upon skin contact or inhalation, this site reacts with the thiol (-SH) groups of keratin and skin proteins via a Michael addition.[1] This haptenization process is the molecular basis for Allergic Contact Dermatitis (ACD) .[1]

  • Spirocyclic Strain: The spiro[3.5] junction introduces ring strain. While this makes the molecule a valuable synthetic scaffold, it potentially increases the electrophilicity and reactivity compared to unstrained cyclohexenones.

  • Glove Permeation Physics: Ketones and enones are known to swell and permeate standard nitrile rubber. Relying on a single layer of thin nitrile gloves for solutions of this compound is a critical failure point.

PPE Selection Matrix

Self-Validating Protection Systems

The following matrix moves beyond generic advice to specific material compatibility.

Protection ZoneComponentStandard Operation (Solids/Weighing)High-Risk Operation (Solutions/Synthesis)Technical Justification
Hand (Primary) Gloves (Inner) Nitrile (4 mil)Laminate (Silver Shield/4H) Laminate films resist ketone permeation where nitrile fails.[1]
Hand (Secondary) Gloves (Outer) Nitrile (4 mil) - ColoredNitrile (Extended Cuff)Outer nitrile provides dexterity and grip; inner layer provides chemical barrier.[1]
Respiratory Engineering Control Fume Hood (Face velocity >100 fpm)Fume Hood (Sash at lowest working height)Prevents inhalation of aerosols or volatile fractions.[1]
Eye/Face Impact/Splash Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses allow vapor/aerosol bypass.[1] Goggles seal the ocular mucosa.
Body Clothing Lab Coat (Cotton/Poly), Long Pants, Closed ShoesLab Coat + Impervious Apron (Tyvek/PVC)Protects personal clothing from saturation during accidental spills.[1]
Operational Workflows
A. PPE Decision Logic

Visualizing the selection process based on physical state.

PPE_Decision_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Neat Oil State->Liquid Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Liquid Risk: Rapid Permeation & Splash Liquid->Risk_Liquid Protocol_A PROTOCOL A: Double Nitrile Gloves Chemical Goggles Fume Hood Risk_Solid->Protocol_A Protocol_B PROTOCOL B: Laminate Liner Gloves Outer Nitrile Gloves Face Shield + Goggles Risk_Liquid->Protocol_B

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the spirocyclic enone.

B. Weighing & Solubilization Protocol

Objective: Minimize dust generation and prevent glove permeation.

  • Preparation:

    • Place a disposable balance shield or secondary containment tray inside the fume hood.

    • Don Protocol A PPE (Double Nitrile).[1]

    • Critical Step: Pre-moisten a paper towel with methanol or acetone (solvent dependent on cleanup) and place it near the balance to immediately wipe the spatula after use.

  • Transfer:

    • Weigh the solid 6-Oxaspiro[3.5]non-7-en-9-one into a tared vial.

    • Do not return excess material to the stock bottle to avoid cross-contamination of the threads.

  • Solubilization:

    • Add solvent immediately to the vial to suppress dust.

    • Transition: Once dissolved, the risk profile shifts to Protocol B . If handling >10 mL of concentrated solution, switch to Laminate gloves.

C. Spill Response (Small Scale < 100 mL)

Chemistry: Enones can be quenched by nucleophiles (e.g., thiols or amines), but for spills, physical containment is safer than attempting an in-situ chemical reaction which might generate heat.[1]

  • Alert: Announce "Spill in Hood" to lab mates.

  • Isolate: Lower sash immediately.

  • Absorb: Cover liquid with spill pillows or vermiculite. Do not use paper towels alone (rapid evaporation).[1]

  • Clean:

    • Wipe surfaces with a mild detergent solution, followed by an alcohol wipe.

    • Verification: Check for UV activity (if applicable) or residue using a wipe test.[1]

  • Dispose: All spill debris goes into Hazardous Solid Waste (sealed double bag).

Disposal & Waste Management

Logistics for End-of-Life[1]

  • Segregation: Do not mix with strong oxidizers (peroxides, nitric acid) or strong bases.[1] Enones can polymerize or decompose exothermically under basic conditions.

  • Labeling: Clearly tag waste containers with "Flammable" (if in solvent) and "Toxic/Irritant - Enone."[1]

  • Quenching (Optional for High Quantity): If disposing of pure material (>5g), consider quenching with an excess of cysteine or glutathione in a buffered solution before disposal to destroy the alkylating potential, subject to local HSE approval.[1]

References & Authority

Validation Sources

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 6-Oxaspiro[3.5]non-7-en-9-one.[1] National Library of Medicine.

  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Reference for Ketone/Nitrile incompatibility).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Dermal Exposure: Chemical Resistance Guide. [1]

(Note: Specific toxicological data for 6-Oxaspiro[3.5]non-7-en-9-one is inferred from Structure-Activity Relationships (SAR) of analogous


-unsaturated ketones.)[1]

Sources

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